1-Bromo-3-isopropoxy-5-methoxybenzene
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-bromo-3-methoxy-5-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)13-10-5-8(11)4-9(6-10)12-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGXESSGXPZELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738142 | |
| Record name | 1-Bromo-3-methoxy-5-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235566-57-0 | |
| Record name | 1-Bromo-3-methoxy-5-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-isopropoxy-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and expected characterization profile for the novel compound 1-Bromo-3-isopropoxy-5-methoxybenzene. Due to the absence of published literature on this specific molecule, this guide outlines a scientifically plausible multi-step synthesis starting from a commercially available precursor. Furthermore, it details the anticipated analytical data for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Proposed Synthesis
The synthesis of this compound can be envisaged via a two-step Williamson ether synthesis, starting from the precursor 1-bromo-3,5-dihydroxybenzene. This route involves the sequential and selective O-alkylation of the two hydroxyl groups.
Overall Reaction Scheme:
The key to this synthesis is the selective mono-methylation of the starting diol, followed by the isopropylation of the remaining hydroxyl group. The difference in steric hindrance between a methyl group and an isopropyl group can be exploited to control the reaction.
dot
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols:
Step 1: Synthesis of 1-bromo-3-hydroxy-5-methoxybenzene
This step involves the selective mono-methylation of 1-bromo-3,5-dihydroxybenzene. Using a controlled amount of a mild base and the methylating agent can favor the formation of the mono-substituted product.
-
Materials:
-
1-bromo-3,5-dihydroxybenzene
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
-
Procedure:
-
To a solution of 1-bromo-3,5-dihydroxybenzene (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add methyl iodide (1.0 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 1-bromo-3-hydroxy-5-methoxybenzene.
-
Step 2: Synthesis of this compound
The second step is the isopropylation of the remaining hydroxyl group of 1-bromo-3-hydroxy-5-methoxybenzene.
-
Materials:
-
1-bromo-3-hydroxy-5-methoxybenzene
-
2-bromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve 1-bromo-3-hydroxy-5-methoxybenzene (1.0 eq.) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq.) to the solution.
-
Add 2-bromopropane (1.2 eq.) to the reaction mixture.
-
Heat the mixture to 80 °C and stir until the starting material is consumed (monitored by TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the final product, this compound.
-
Characterization
The structural confirmation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. The following tables summarize the expected data.
Table 1: Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₃BrO₂ |
| Molecular Weight | 245.11 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Not available (predicted to be > 200 °C) |
| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) |
Table 2: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~ 6.6 - 6.8 | t | ~ 2.0 | 1H |
| H-2, H-4 | ~ 6.4 - 6.6 | d | ~ 2.0 | 2H |
| -OCH(CH₃)₂ | ~ 4.4 - 4.6 | sept | ~ 6.0 | 1H |
| -OCH₃ | ~ 3.7 - 3.9 | s | - | 3H |
| -OCH(CH₃)₂ | ~ 1.3 - 1.4 | d | ~ 6.0 | 6H |
Table 3: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-Br (C-1) | ~ 122 - 124 |
| C-O (C-3, C-5) | ~ 158 - 162 |
| C-H (C-2, C-4) | ~ 105 - 108 |
| C-H (C-6) | ~ 100 - 103 |
| -OCH(CH₃)₂ | ~ 70 - 72 |
| -OCH₃ | ~ 55 - 57 |
| -OCH(CH₃)₂ | ~ 21 - 23 |
Table 4: Expected IR and Mass Spectrometry Data
| Technique | Expected Data |
| IR (Infrared Spectroscopy) | ~ 2980-2930 cm⁻¹ (C-H stretch, alkyl), ~ 1600, 1470 cm⁻¹ (C=C stretch, aromatic), ~ 1250-1000 cm⁻¹ (C-O stretch, ether), ~ 680-500 cm⁻¹ (C-Br stretch) |
| MS (Mass Spectrometry) | Expected molecular ion peaks [M]⁺ and [M+2]⁺ in a ~1:1 ratio, characteristic of a monobrominated compound, at m/z 244 and 246. Key fragmentation patterns would likely involve the loss of the isopropoxy and methoxy groups. |
dot
Caption: Logical relationship of characterization techniques and obtained data.
This guide provides a foundational framework for the synthesis and characterization of this compound. The proposed experimental protocols are based on established chemical principles and may require optimization for yield and purity. The expected analytical data serves as a benchmark for the structural verification of the target compound. Researchers and scientists are encouraged to adapt and refine these methodologies as needed for their specific applications.
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-isopropoxy-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-isopropoxy-5-methoxybenzene is an aromatic organic compound with potential applications as an intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science. A thorough understanding of its physicochemical properties is essential for its handling, reaction optimization, and for predicting its behavior in various chemical and biological systems. This technical guide provides a summary of the known and predicted properties of this compound, along with general experimental protocols for their determination.
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 1235566-57-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃BrO₂ | [2] |
| Molecular Weight | 245.11 g/mol | [2] |
| Boiling Point | 274.2 ± 20.0 °C (Predicted) | [1] |
| Melting Point | No data available | [1] |
| Density | No data available | |
| Appearance | No data available | [1] |
| Odor | No data available | [1] |
| Solubility | No data available | |
| pH | No data available | [1] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood.[1]
Experimental Protocols
The following are general methodologies for determining the key physicochemical properties of organic compounds like this compound.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid can be determined using a small sample in a Thiele tube or a similar heating apparatus.[4][5][6][7]
Procedure:
-
A small amount of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer and heated in a liquid bath (e.g., mineral oil) within a Thiele tube.
-
The bath is heated gently, and the temperature is monitored.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[7]
Melting Point Determination (Capillary Method)
For solid organic compounds, the melting point is a crucial indicator of purity.[8][9]
Procedure:
-
A small, finely powdered sample of the solid is packed into a capillary tube sealed at one end.[8][10]
-
The capillary tube is attached to a thermometer.
-
The assembly is placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube filled with a high-boiling point liquid.[8]
-
The sample is heated slowly and evenly.[8]
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[11] A narrow melting point range is indicative of a pure compound.
Density Determination of a Liquid
The density of a liquid can be determined by measuring its mass and volume.[12][13][14][15]
Procedure:
-
An empty, dry graduated cylinder is weighed on an analytical balance.[12][14]
-
A known volume of the liquid is added to the graduated cylinder, and the volume is recorded precisely.[12][14]
-
The graduated cylinder containing the liquid is reweighed.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.
-
The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[13]
-
The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.[12]
Solubility Determination
The solubility of a compound in various solvents provides insight into its polarity.[16][17][18][19]
Procedure:
-
A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[17]
-
A small volume of the solvent (e.g., 0.75 mL) is added in portions.[17]
-
The test tube is shaken vigorously after each addition.[17]
-
The compound is classified as soluble if it completely dissolves. If it does not dissolve, it is classified as insoluble.
-
This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane) and aqueous solutions of different pH (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃) to determine its acidic, basic, or neutral nature.[17][18][19]
Visualizations
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel organic compound.
Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of an organic compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. appchemical.com [appchemical.com]
- 3. 1235566-57-0 | MFCD22205811 | this compound [aaronchem.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. byjus.com [byjus.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. pennwest.edu [pennwest.edu]
- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 13. homesciencetools.com [homesciencetools.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry-online.com [chemistry-online.com]
- 16. chem.ws [chem.ws]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. scribd.com [scribd.com]
- 19. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to 1-Bromo-3-isopropoxy-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-3-isopropoxy-5-methoxybenzene, a substituted aromatic compound with potential applications in organic synthesis and drug discovery. This document details its chemical identifiers, a plausible synthetic route with a detailed experimental protocol, and a workflow for its synthesis and purification.
Core Chemical Data
This compound is a halogenated ether with the CAS number 1235566-57-0. A summary of its key identifiers and properties is presented in the table below.
| Identifier | Value |
| CAS Number | 1235566-57-0 |
| Molecular Formula | C₁₀H₁₃BrO₂ |
| Molecular Weight | 245.11 g/mol |
| Canonical SMILES | CC(C)OC1=CC(Br)=CC(OC)=C1 |
| InChI | InChI=1S/C10H13BrO2/c1-7(2)13-10-5-8(11)6-9(12-3)4-10/h4-7H,1-3H3 |
| InChIKey | BFUQWJCMGDFQSS-UHFFFAOYSA-N |
| IUPAC Name | This compound |
Synthetic Pathway and Experimental Protocol
The synthesis of this compound can be achieved through a Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This approach involves the reaction of a phenoxide with an alkyl halide. In this proposed synthesis, 3-bromo-5-methoxyphenol serves as the key precursor, which is then O-alkylated using 2-bromopropane.
Proposed Synthetic Route:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of this compound from 3-bromo-5-methoxyphenol and 2-bromopropane.
Materials:
-
3-Bromo-5-methoxyphenol
-
2-Bromopropane (isopropyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxyphenol (1.0 equivalent).
-
Addition of Reagents: Add anhydrous acetone to dissolve the phenol. To this solution, add anhydrous potassium carbonate (2.0 equivalents).
-
Addition of Alkylating Agent: While stirring the suspension, add 2-bromopropane (1.2 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of acetone.
-
Extraction: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Experimental Workflow Diagram
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow.
An In-depth Technical Guide to the Spectral Data Analysis of 1-Bromo-3-isopropoxy-5-methoxybenzene
This technical guide provides a comprehensive overview of the predicted spectral data for 1-Bromo-3-isopropoxy-5-methoxybenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It outlines detailed experimental protocols for acquiring such data and includes a workflow visualization to aid in understanding the analytical process.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.85 | t | 1H | Ar-H (H-2) |
| ~6.65 | t | 1H | Ar-H (H-4) |
| ~6.55 | t | 1H | Ar-H (H-6) |
| ~4.50 | sept | 1H | -OCH(CH₃)₂ |
| ~3.78 | s | 3H | -OCH₃ |
| ~1.35 | d | 6H | -OCH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160.5 | Ar-C (C-5) |
| ~159.0 | Ar-C (C-3) |
| ~123.0 | Ar-C (C-1) |
| ~110.0 | Ar-C (C-6) |
| ~105.5 | Ar-C (C-4) |
| ~101.0 | Ar-C (C-2) |
| ~71.0 | -OCH(CH₃)₂ |
| ~55.5 | -OCH₃ |
| ~22.0 | -OCH(CH₃)₂ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2940 | Strong | Aliphatic C-H Stretch (sp³) |
| 1600, 1580, 1470 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1250-1200 | Strong | Aryl-O Stretch (asymmetric) |
| 1050-1020 | Strong | Aryl-O Stretch (symmetric) |
| 1100 | Strong | C-O-C Stretch (Isopropoxy) |
| 850-750 | Strong | C-H Out-of-plane Bending |
| 680-515 | Medium | C-Br Stretch |
Table 4: Predicted Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 244/246 | 90 | [M]⁺ (Molecular Ion, Br isotopes) |
| 202/204 | 100 | [M - C₃H₆]⁺ (Loss of propene) |
| 187/189 | 40 | [M - C₃H₇]⁺ (Loss of isopropyl group) |
| 159/161 | 20 | [M - C₃H₆ - CO]⁺ |
| 123 | 30 | [M - Br - C₃H₆]⁺ |
| 43 | 50 | [C₃H₇]⁺ (Isopropyl cation) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
To ensure a homogenous solution, the sample can be gently vortexed.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
The final sample depth in the NMR tube should be approximately 4-5 cm.[1]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Data Acquisition :
-
The NMR spectra are acquired on a 500 MHz spectrometer.
-
The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
For ¹H NMR, the spectrum is typically acquired with a 90° pulse angle over a spectral width of 0-12 ppm.
-
For ¹³C NMR, a proton-decoupled spectrum is acquired over a spectral width of 0-220 ppm. A sufficient relaxation delay is used to ensure accurate integration, especially for quaternary carbons.
-
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation :
-
This protocol utilizes an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent like isopropanol, followed by a dry tissue.[2]
-
-
Data Acquisition :
-
A background spectrum of the clean, empty ATR crystal is collected. This is crucial to subtract any atmospheric or instrumental interferences.[3]
-
Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[3]
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[3]
-
After the measurement, the sample is carefully wiped from the crystal surface using a soft tissue and an appropriate solvent.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
-
Data Acquisition (Electron Ionization - EI) :
-
The analysis is performed using a mass spectrometer coupled with a Gas Chromatography (GC) system or a direct insertion probe.[4]
-
The sample is introduced into the ion source, where it is vaporized.
-
The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV).[4] This causes ionization and fragmentation of the molecule.
-
The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge (m/z) ratio.[5]
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow of spectral data analysis.
References
solubility profile of 1-Bromo-3-isopropoxy-5-methoxybenzene in organic solvents
An In-depth Technical Guide to the Solubility Profile of 1-Bromo-3-isopropoxy-5-methoxybenzene in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Predicted Solubility Profile
This compound is a substituted aromatic compound. Its structure, featuring a nonpolar benzene ring, a halogen atom (bromo), and two ether groups (isopropoxy and methoxy), suggests it is a relatively nonpolar to moderately polar molecule. The ether linkages can act as hydrogen bond acceptors, which may impart some solubility in polar solvents. However, the lack of hydrogen bond donors and the presence of the large, nonpolar aromatic ring and bromo group will be the dominant factors influencing its solubility.
The principle of "like dissolves like" is central to predicting its solubility. We can anticipate that this compound will be more soluble in nonpolar or moderately polar aprotic solvents and less soluble in highly polar protic solvents.
Quantitative Solubility Data
As empirical data is not available, the following table is provided as a template for researchers to record their findings from experimental solubility studies. This structured format allows for easy comparison of solubility across different organic solvents and temperatures.
Table 1: Experimental Solubility Data Template for this compound
| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| Alcohols | Methanol | 25 | |||
| Ethanol | 25 | ||||
| Isopropanol | 25 | ||||
| Ketones | Acetone | 25 | |||
| Methyl Ethyl Ketone | 25 | ||||
| Esters | Ethyl Acetate | 25 | |||
| Ethers | Diethyl Ether | 25 | |||
| Tetrahydrofuran (THF) | 25 | ||||
| Aromatic | Toluene | 25 | |||
| Halogenated | Dichloromethane (DCM) | 25 | |||
| Chloroform | 25 | ||||
| Aprotic Polar | Dimethylformamide (DMF) | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | ||||
| Nonpolar | Hexane | 25 | |||
| Cyclohexane | 25 |
Experimental Protocols
The following is a detailed methodology for determining the solubility of this compound using the isothermal equilibrium method.
Objective: To determine the saturation solubility of this compound in various organic solvents at a constant temperature.
Materials:
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the incubator for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
From the measured concentration and the dilution factor, calculate the solubility of the compound in the original solvent.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.
Caption: Experimental workflow for determining solubility.
Caption: Factors influencing solubility of the target compound.
The Ascendant Role of Brominated Aromatic Compounds in Scientific Innovation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of bromine into aromatic scaffolds has emerged as a powerful tool in the design and synthesis of novel molecules with significant potential across diverse scientific disciplines. This in-depth technical guide explores the burgeoning applications of these unique compounds, with a particular focus on their roles in oncology and materials science. By leveraging the distinct physicochemical properties imparted by the bromine atom, researchers are unlocking new avenues for therapeutic intervention and developing next-generation materials with enhanced performance characteristics. This document provides a comprehensive overview of selected novel brominated aromatic compounds, detailing their synthesis, biological activity, and material properties through structured data, explicit experimental protocols, and visual representations of their mechanisms and workflows.
Brominated Aromatics in Oncology: Targeting Key Cellular Pathways
The introduction of bromine into aromatic ring systems has proven to be a highly effective strategy in the development of potent anticancer agents. The bromine atom can influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its ability to interact with biological targets and modulate critical signaling pathways involved in cancer progression. This section focuses on two promising classes of brominated aromatic compounds: marine-derived alkaloids and synthetic quinoline derivatives.
Isofistularin-3: A Marine-Derived DNA Methyltransferase Inhibitor
Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has been identified as a novel inhibitor of DNA methyltransferase 1 (DNMT1).[1] By inhibiting this key epigenetic regulator, Isofistularin-3 can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation, a common event in many cancers.[2]
Quantitative Biological Activity Data for Isofistularin-3
| Compound | Target | Assay | IC50 (µM) | Cell Line(s) | Reference |
| Isofistularin-3 | DNMT1 | In vitro enzymatic assay | 13.5 ± 5.4 | - | [2] |
| Isofistularin-3 | Cell Proliferation | MTT Assay | See Table Below | Various | [2] |
IC50 Values of Isofistularin-3 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| RAJI | Burkitt's Lymphoma | 5.2 ± 1.1 |
| U-937 | Histiocytic Lymphoma | 3.8 ± 0.7 |
| HL-60 | Acute Promyelocytic Leukemia | 4.5 ± 0.9 |
| K562 | Chronic Myelogenous Leukemia | 6.1 ± 1.3 |
| Jurkat | Acute T-cell Leukemia | 7.3 ± 1.5 |
Signaling Pathway of Isofistularin-3 in Cancer Cells
Isofistularin-3's inhibition of DNMT1 leads to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis. A key consequence is the demethylation and subsequent re-expression of tumor suppressor genes. For instance, the expression of the aryl hydrocarbon receptor (AHR), a known tumor suppressor, is increased following treatment with Isofistularin-3.[2] This leads to an upregulation of p21 and p27, which are cyclin-dependent kinase inhibitors that halt the cell cycle in the G0/G1 phase.[1] Furthermore, Isofistularin-3 can induce autophagy and sensitize cancer cells to TRAIL-induced apoptosis by downregulating survivin expression and inducing the expression of death receptor 5 (DR5).[1][2]
Brominated Quinolines: Inducers of Apoptosis
Synthetic brominated quinoline derivatives have demonstrated significant potential as anticancer agents. The position and number of bromine substitutions on the quinoline scaffold play a crucial role in their biological activity.
Quantitative Biological Activity Data for Brominated Quinolines
| Compound | Cancer Cell Line | Assay | IC50 (µg/mL) | Reference |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioblastoma) | BCPE | 9.6 | [3] |
| HeLa (Cervical Cancer) | BCPE | 5.45 | [3] | |
| HT29 (Colon Cancer) | BCPE | 6.8 | [3] | |
| 6,8-dibromo-5-nitroquinoline | C6 (Glioblastoma) | BCPE | 50.0 µM | [3] |
| HT29 (Colon Cancer) | BCPE | 26.2 µM | [3] | |
| HeLa (Cervical Cancer) | BCPE | 24.1 µM | [3] |
Experimental Protocol: Synthesis of 5,7-dibromo-8-hydroxyquinoline
This protocol describes the dibromination of 8-hydroxyquinoline.
-
Materials: 8-hydroxyquinoline, Bromine, Chloroform (CHCl3), Sodium bicarbonate (NaHCO3), Sodium sulfate (Na2SO4).
-
Procedure:
-
Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in 10 mL of CHCl3.
-
Prepare a solution of bromine (0.67 g, 4.20 mmol) in 5 mL of CHCl3.
-
Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes.
-
Stir the reaction mixture at room temperature for 1 hour.[4]
-
Wash the organic layer with a 5% NaHCO3 solution (4 x 25 mL).
-
Dry the organic layer over Na2SO4.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by crystallization.
-
Signaling Pathway of a Brominated 8-Benzyloxyquinoline Derivative
A derivative of 5,7-dibromo-8-hydroxyquinoline, 8-(benzyloxy)-5,7-dibromo-2-methylquinoline, has been shown to induce apoptosis in triple-negative breast cancer cells through the activation of the MKK7-JNK signaling pathway.[5] This pathway is a key regulator of cellular responses to stress and can trigger apoptosis when activated.
Brominated Aromatics in Materials Science: Enhancing OLED Performance
In the field of materials science, brominated aromatic compounds are being explored for their potential to improve the performance of organic light-emitting diodes (OLEDs). The incorporation of bromine atoms can influence the photophysical properties of organic molecules, such as promoting intersystem crossing, which is crucial for developing efficient thermally activated delayed fluorescence (TADF) emitters.
Performance of Brominated TADF Emitters in OLEDs
The introduction of bromine atoms onto a TADF molecule can enhance the reverse intersystem crossing rate, leading to improved external quantum efficiencies (EQEs) in OLEDs.[6]
| Emitter Type | Bromine Substitution | Maximum EQE (%) | Reference |
| TADF Host | Brominated | High | [6] |
| TADF Emitter | Brominated | up to 28.6% | [6] |
Experimental Workflow: Fabrication of a Solution-Processed OLED
This workflow outlines the general steps for fabricating a solution-processed OLED using a brominated emitter.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling reaction, which is a common method for synthesizing the core structures of many organic electronic materials.
-
Materials: Aryl bromide, Arylboronic acid, Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., phosphine-based), Base (e.g., K2CO3), Solvent (e.g., Toluene/Water mixture).
-
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).
-
Add the palladium catalyst (e.g., 2 mol%) and ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Conclusion
The strategic use of brominated aromatic compounds represents a frontier in both medicinal chemistry and materials science. In oncology, these compounds offer novel mechanisms for targeting cancer cells, with promising in vitro and in vivo activities. In materials science, the unique electronic properties imparted by bromine are being harnessed to create more efficient and stable organic electronic devices. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers seeking to explore and expand upon the potential applications of this versatile class of molecules. Further investigation into the structure-activity and structure-property relationships of novel brominated aromatic compounds will undoubtedly lead to the development of next-generation therapeutics and advanced materials.
References
- 1. Discovery and characterization of Isofistularin-3, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of Isofistularin-3, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1-Bromo-3-isopropoxy-5-methoxybenzene in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-isopropoxy-5-methoxybenzene is a versatile aromatic building block with significant potential in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a reactive bromo-substituent, and two distinct alkoxy groups—isopropoxy and methoxy—offers a scaffold for the synthesis of diverse and complex molecular architectures. The bromo-group serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of molecular fragments. The differential steric and electronic properties of the isopropoxy and methoxy groups can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its derivatization.
Synthesis of this compound
The synthesis of this compound can be achieved from the commercially available precursor 1-Bromo-3,5-dimethoxybenzene. The synthetic route involves a selective demethylation followed by a Williamson ether synthesis.
Step 1: Selective Demethylation to 3-Bromo-5-methoxyphenol
A common method for the selective demethylation of a dimethoxybenzene derivative is treatment with a nucleophilic agent such as sodium thiomethoxide.[1]
Experimental Protocol:
-
To a solution of 1-bromo-3,5-dimethoxybenzene (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP), add sodium thiomethoxide (1.1 eq).
-
Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and acidify with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-bromo-5-methoxyphenol.
Step 2: Williamson Ether Synthesis to this compound
The resulting phenol can be alkylated with an isopropyl halide under basic conditions to afford the target compound.[2][3][4]
Experimental Protocol:
-
To a solution of 3-bromo-5-methoxyphenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 2-bromopropane or 2-iodopropane (1.2 eq) to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, filter off the base, and concentrate the filtrate.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
Application in the Synthesis of Bioactive Molecules: A Hypothetical Kinase Inhibitor Scaffold
The this compound scaffold can be utilized in the synthesis of a variety of potential drug candidates. For instance, it can serve as a key building block for the synthesis of a library of substituted biaryl compounds, a common motif in kinase inhibitors. The following is a hypothetical workflow for the synthesis of a potential kinase inhibitor.
Key Cross-Coupling Reactions and Protocols
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the aryl bromide and a variety of organoboron reagents.[5][6][7][8][9]
Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of arylamines from the aryl bromide and a primary or secondary amine.[10][11][12][13][14]
Experimental Protocol:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).
-
Seal the vessel and purge with an inert gas.
-
Add the desired primary or secondary amine (1.2 eq) followed by an anhydrous solvent such as toluene.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Sonogashira Coupling for C-C (alkyne) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne.[15][16][17][18][19]
Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and a copper(I) co-catalyst such as CuI (0.05 eq).
-
Add a degassed solvent such as tetrahydrofuran (THF) and a base, typically an amine like triethylamine (TEA).
-
Add the terminal alkyne (1.2 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Hypothetical Application in Kinase Inhibitor Development
Derivatives of this compound can be explored as potential inhibitors of protein kinases, which are crucial targets in oncology. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site. The biaryl or arylamine derivatives synthesized from the title building block could be further elaborated to incorporate such heterocyclic systems.
Quantitative Data for a Hypothetical Series of Kinase Inhibitors
The following table presents hypothetical data for a series of compounds derived from this compound, evaluated for their inhibitory activity against a target kinase (e.g., BRAF).
| Compound ID | R Group (from Suzuki Coupling) | BRAF IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| HYPO-001 | Phenyl | 520 | >10 |
| HYPO-002 | 4-Fluorophenyl | 350 | 8.2 |
| HYPO-003 | 2-Pyridyl | 120 | 2.5 |
| HYPO-004 | 4-Pyridyl | 95 | 1.8 |
| HYPO-005 | 2-Thienyl | 210 | 5.1 |
Conclusion
This compound represents a valuable and versatile building block for drug discovery. Its synthetic accessibility and the reactivity of the bromo-substituent in a range of robust cross-coupling reactions provide a powerful platform for the generation of diverse compound libraries. The strategic incorporation of the isopropoxy and methoxy groups offers opportunities for fine-tuning the physicochemical and biological properties of lead compounds. The protocols and potential applications outlined here serve as a guide for researchers to harness the potential of this promising scaffold in the development of novel therapeutics.
References
- 1. 3-Bromo-5-methoxyphenol | 855400-66-7 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-isopropoxy-5-methoxybenzene with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has broad applications in medicinal chemistry and materials science for the synthesis of aryl amines.[2] The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 1-Bromo-3-isopropoxy-5-methoxybenzene with various primary amines. The substrate is an electron-rich aryl bromide, which can influence the choice of catalyst, ligand, and reaction conditions for optimal coupling.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The primary amine coordinates to the Pd(II) complex. A base then facilitates the deprotonation of the amine, forming a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, which regenerates the Pd(0) catalyst and releases the desired N-aryl amine product.[1]
A potential side reaction is the hydrodehalogenation of the aryl bromide.[1] The choice of an appropriate ligand is crucial to minimize this and other side reactions.[4] Bulky, electron-rich phosphine ligands are often employed to enhance reaction efficiency and stability of the catalytic intermediates.[5]
Data Presentation: Typical Reaction Conditions
While specific data for the amination of this compound is not extensively available in the literature, the following table summarizes typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of structurally similar electron-rich aryl bromides with primary amines. This data provides a strong basis for the optimization of the target reaction.
| Aryl Bromide Substrate | Primary Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Substituted Aryl Bromide | Aniline derivative | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 100 | 0.17 | 85-95 |
| 4-Bromotoluene | Piperazine | Pd(dba)₂ (variable) | (±)-BINAP (variable) | NaO-t-Bu | m-xylene | Microwaves | variable | High Selectivity |
| Aryl Bromide | Optically active amine | Pd₂(DBA)₃ (1) | (±)-BINAP (2) | NaO-t-Bu | Toluene | 100 | - | 65 |
| Heteroaryl Bromide | Aliphatic amine | Pd-PEPPSI-IPentCl (variable) | - | NaOTMS | THF | 50-90 | 3 | High |
| Aryl Bromide | Aniline | [Pd(Cinamyl)Cl]₂ (1.5) | XantPhos (6) | DBU | PhMe | 100 | 18 | 87 |
Note: The data presented is a compilation from various sources employing similar substrate classes and should be used as a guideline for reaction optimization.[3][5][6][7][8]
Experimental Protocols
The following is a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound with a primary amine. This protocol is based on established methodologies for similar electron-rich aryl bromides.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or oven-dried reaction vial with a screw cap and PTFE septum
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inerting: Evacuate and backfill the Schlenk tube with the inert gas three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the primary amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and vigorously stir the reaction mixture at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford the desired N-alkyl-3-isopropoxy-5-methoxyaniline.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Formation of (3-isopropoxy-5-methoxyphenyl)magnesium Bromide
Abstract
This document provides a detailed protocol for the synthesis of the Grignard reagent, (3-isopropoxy-5-methoxyphenyl)magnesium bromide, from its corresponding aryl halide, 1-Bromo-3-isopropoxy-5-methoxybenzene. Grignard reagents are potent nucleophiles and strong bases crucial for forming new carbon-carbon bonds in organic synthesis.[1][2][3] The presence of isopropoxy and methoxy groups on the aromatic ring makes this reagent a valuable intermediate for introducing a disubstituted phenyl group in the development of complex molecules, particularly in pharmaceutical and materials science research. The protocol emphasizes the critical need for anhydrous conditions and provides methods for the initiation and completion of the reaction.[2][4]
Applications
The (3-isopropoxy-5-methoxyphenyl)magnesium bromide reagent is a synthetic equivalent of the (3-isopropoxy-5-methoxyphenyl) carbanion. Its primary applications include:
-
Carbon-Carbon Bond Formation: Reacts with a wide range of electrophiles such as aldehydes, ketones, esters, and carbon dioxide to form secondary alcohols, tertiary alcohols, and benzoic acid derivatives, respectively.[5][6]
-
Cross-Coupling Reactions: Can be used in transition metal-catalyzed cross-coupling reactions to form biaryl compounds.
-
Synthesis of Pharmaceutical Intermediates: Serves as a key building block for introducing the 3-isopropoxy-5-methoxyphenyl moiety into complex drug candidates.
Health and Safety
All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.
-
This compound: Irritant. Avoid contact with skin and eyes.
-
Magnesium Turnings: Highly flammable solid. Handle away from ignition sources.
-
Anhydrous Tetrahydrofuran (THF): Highly flammable liquid and can form explosive peroxides. Use from a freshly opened bottle or after distillation from a suitable drying agent.
-
Iodine: Corrosive and toxic. Handle with care.
-
Grignard Reagents: Highly reactive, pyrophoric, and react violently with water and protic solvents.[3][7] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
Experimental Protocol: Synthesis of (3-isopropoxy-5-methoxyphenyl)magnesium Bromide
This protocol details the formation of the Grignard reagent from this compound using magnesium turnings in anhydrous tetrahydrofuran (THF).
Materials and Equipment
-
Three-necked round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Pressure-equalizing dropping funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle
-
Syringes and needles
-
Septa
Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Equivalents |
| This compound | 245.11 | 50.0 | 12.26 g | 1.0 |
| Magnesium (Mg) Turnings | 24.31 | 60.0 | 1.46 g | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 150 mL | - |
| Iodine (I₂) Crystal | 253.81 | catalytic | 1-2 small crystals | - |
| 1,2-Dibromoethane (optional initiator) | 187.86 | catalytic | ~0.1 mL | - |
Detailed Procedure
4.3.1 Apparatus Setup and Preparation
-
Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet adapter. Ensure all glassware is completely dry by oven-drying at >120°C for at least 4 hours and assembling while hot under a stream of inert gas.
-
Place the magnesium turnings and a magnetic stir bar into the flask. If desired, gently crush the turnings in a mortar and pestle before addition to expose a fresh surface.[8]
-
Seal the apparatus, evacuate, and backfill with inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
4.3.2 Reaction Initiation
-
Add 30 mL of anhydrous THF to the flask containing the magnesium turnings.
-
Prepare a solution of this compound (12.26 g) in 100 mL of anhydrous THF in the dropping funnel.
-
Add approximately 10 mL of the aryl bromide solution from the dropping funnel to the stirred magnesium suspension.
-
Add one or two small crystals of iodine. The disappearance of the brown iodine color is an indication of reaction initiation.[9]
-
If the reaction does not start within 10-15 minutes (indicated by gentle refluxing or cloudiness), gentle warming with a heat gun may be applied.[7] Alternatively, a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.[4]
4.3.3 Grignard Reagent Formation
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux.[5][9] The reaction is exothermic. If reflux becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.
-
After the addition is complete (approx. 60-90 minutes), add the remaining 20 mL of THF to the dropping funnel to rinse any residual aryl bromide into the flask.
-
Heat the reaction mixture to a gentle reflux using a heating mantle for an additional 1-2 hours to ensure complete consumption of the magnesium and aryl bromide.
-
Upon completion, the solution should appear as a cloudy, grayish-brown mixture. The disappearance of most of the magnesium metal indicates the reaction is finished.[9]
4.3.4 Titration and Storage
-
Cool the Grignard reagent solution to room temperature.
-
The concentration of the newly formed Grignard reagent should be determined by titration before use. Standard methods include titration against a solution of I₂ or a known concentration of a protic acid with an indicator like 1,10-phenanthroline.
-
The reagent should be used immediately for the best results. If storage is necessary, it should be kept under an inert atmosphere in a sealed, dry container.
Visualizations
Reaction Scheme
Caption: Chemical equation for the formation of the Grignard reagent.
Experimental Workflow
Caption: Step-by-step workflow for Grignard reagent synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate | 1. Wet glassware or solvent.2. Passivated magnesium surface (oxide layer).[4] | 1. Ensure all glassware is rigorously oven-dried and solvent is anhydrous.2. Activate Mg with iodine, 1,2-dibromoethane, or by crushing.[4][8][9] |
| Low Yield of Grignard Reagent | 1. Incomplete reaction.2. Wurtz coupling side reaction (formation of biaryl). | 1. Ensure reaction is heated to reflux after addition to drive to completion.2. Add the aryl bromide solution slowly to dilute conditions. |
| Dark Brown or Black Solution | Presence of excess iodine or decomposition. | This is often normal, especially with iodine initiation. Proceed with the reaction. If severe, it may indicate impurities in the starting material. |
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. Grignard Reagents [sigmaaldrich.com]
- 4. adichemistry.com [adichemistry.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 7. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. d.web.umkc.edu [d.web.umkc.edu]
Application Notes and Protocols: Lithiation and Functionalization of 1-Bromo-3-isopropoxy-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-isopropoxy-5-methoxybenzene is a versatile aromatic building block in organic synthesis, particularly for the introduction of a substituted 3-isopropoxy-5-methoxyphenyl moiety into target molecules. The strategic placement of the bromine atom allows for its transformation into a nucleophilic organometallic species through lithiation. This application note provides a detailed overview and experimental protocols for the lithiation of this compound and its subsequent functionalization with various electrophiles. Understanding the interplay between metal-halogen exchange and directed ortho-metalation is crucial for achieving the desired regioselectivity.
Reaction Principle
The lithiation of this compound can proceed via two primary pathways: metal-halogen exchange or directed ortho-metalation (DoM).
-
Metal-Halogen Exchange: This is a rapid reaction where an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), exchanges its lithium atom for the bromine atom on the aromatic ring. This process is generally favored for bromoarenes and occurs at low temperatures.
-
Directed Ortho-Metalation (DoM): In this pathway, a directing group on the aromatic ring coordinates to the organolithium reagent, facilitating the deprotonation of a nearby ortho-proton. The methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups are known directing groups.
For this compound, metal-halogen exchange is the more probable outcome when using strong alkyllithium bases like n-BuLi or t-BuLi, leading to the formation of 3-isopropoxy-5-methoxyphenyllithium. The subsequent reaction of this organolithium intermediate with an electrophile introduces a new functional group at the position formerly occupied by the bromine atom.
Data Presentation
The following tables summarize the reagents, conditions, and expected outcomes for the functionalization of this compound following lithiation. The yields are representative and may vary based on specific reaction conditions and the scale of the reaction.
Table 1: Reagents and Conditions for Lithiation
| Parameter | Value | Rationale |
| Lithiation Reagent | n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) | Efficiently induces metal-halogen exchange at low temperatures. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Aprotic ethereal solvents that solvate the lithium cation. THF can sometimes promote DoM, but metal-halogen exchange is typically faster for bromoarenes. |
| Temperature | -78 °C | Maximizes selectivity for metal-halogen exchange and prevents decomposition of the organolithium intermediate. |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are highly reactive towards oxygen and moisture. |
| Reaction Time | 30 - 60 minutes | Sufficient time to ensure complete metal-halogen exchange. |
Table 2: Functionalization with Various Electrophiles
| Product | Electrophile | Reagent | Expected Yield (%) |
| 3-Isopropoxy-5-methoxybenzaldehyde | N,N-Dimethylformamide (DMF) | n-BuLi | 70-85 |
| (3-Isopropoxy-5-methoxyphenyl)methanol | Paraformaldehyde | n-BuLi | 65-80 |
| 3-Isopropoxy-5-methoxybenzoic acid | Carbon Dioxide (CO₂) | n-BuLi | 75-90 |
| 1-(3-Isopropoxy-5-methoxyphenyl)ethan-1-one | Acetaldehyde | n-BuLi | 60-75 |
| 2-(3-Isopropoxy-5-methoxyphenyl)propan-2-ol | Acetone | n-BuLi | 70-85 |
| 3-Isopropoxy-5-methoxy-1,1'-biphenyl | Phenylboronic acid pinacol ester | n-BuLi, then Pd catalyst | 60-70 |
| (3-Isopropoxy-5-methoxyphenyl)boronic acid pinacol ester | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin) | n-BuLi | 70-85 |
Experimental Protocols
General Considerations: All reactions involving organolithium reagents are highly sensitive to moisture and atmospheric oxygen. Therefore, it is imperative to use anhydrous solvents and perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.
Protocol 1: General Procedure for the Lithiation of this compound
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) to a concentration of approximately 0.2-0.5 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, typically as a 1.6 M or 2.5 M solution in hexanes) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange. The resulting solution of 3-isopropoxy-5-methoxyphenyllithium is ready for the next step.
Protocol 2: Functionalization with an Electrophile (General Procedure)
-
To the freshly prepared solution of 3-isopropoxy-5-methoxyphenyllithium from Protocol 1 at -78 °C, add the desired electrophile (1.2 eq) dropwise. The electrophile can be added neat or as a solution in anhydrous THF.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized product.
Visualizations
Diagram 1: Reaction Workflow
Caption: General workflow for the lithiation and functionalization of this compound.
Diagram 2: Competing Reaction Pathways
Application Notes and Protocols for 1-Bromo-3-isopropoxy-5-methoxybenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While 1-Bromo-3-isopropoxy-5-methoxybenzene (CAS No. 1235566-57-0) is commercially available and marketed for applications in materials science, including organic electronics, photovoltaics, and polymer synthesis, a comprehensive review of publicly available scientific literature and patents did not yield specific examples of its use in the synthesis of materials. The following application notes and protocols are therefore based on the expected reactivity of this molecule and serve as a general guideline for its potential use in the synthesis of conjugated polymers, a common application for such bromoaromatic compounds. These protocols are hypothetical and would require significant optimization and characterization for this specific compound.
Introduction
This compound is a substituted aromatic compound with a reactive bromide group, making it a suitable monomer for cross-coupling reactions. The isopropoxy and methoxy groups can enhance the solubility of resulting polymers and influence their electronic properties and solid-state packing, which are critical parameters in the performance of organic electronic devices. Its potential applications lie in the synthesis of active materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
Hypothetical Application: Synthesis of a Conjugated Polymer for Organic Electronics
A primary application of this compound in materials science would be its use as a monomer in the synthesis of a conjugated polymer. For instance, it could be copolymerized with a diboronic ester-functionalized comonomer via a Suzuki cross-coupling reaction. The resulting polymer would have a backbone of alternating electron-rich and electron-deficient units, a common strategy for tuning the optoelectronic properties of materials for solar cells or transistors.
2.1. Hypothetical Polymer Structure
A hypothetical copolymer, poly[(3-isopropoxy-5-methoxy-phenylene)-alt-(thiophene)], could be synthesized from this compound and thiophene-2,5-diboronic acid pinacol ester.
2.2. Potential Material Properties and Characterization
The performance of such a polymer in an organic electronic device would depend on several key properties. The following table outlines hypothetical data that would be crucial to collect and analyze for a newly synthesized polymer.
| Property | Hypothetical Value | Characterization Technique | Significance in Organic Electronics |
| Number Average MW (Mn) | 15 - 30 kDa | Gel Permeation Chromatography (GPC) | Affects solubility, film-forming properties, and charge transport. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) | Indicates the distribution of polymer chain lengths. |
| UV-Vis Absorption (λmax) | 450 - 550 nm (in film) | UV-Vis Spectroscopy | Determines the light-harvesting range for photovoltaic applications. |
| Optical Bandgap (Eg) | 2.0 - 2.5 eV | Tauc Plot from UV-Vis data | Defines the energy required to excite an electron; crucial for device energy level alignment. |
| HOMO Energy Level | -5.0 to -5.5 eV | Cyclic Voltammetry (CV) or Photoelectron Spectroscopy | Highest Occupied Molecular Orbital; important for charge injection/extraction and device stability. |
| LUMO Energy Level | -2.5 to -3.0 eV | Cyclic Voltammetry (CV) or Inverse Photoelectron Spectroscopy | Lowest Unoccupied Molecular Orbital; important for electron transport and energy level alignment. |
| Hole Mobility (μh) | 10⁻⁴ - 10⁻² cm²/Vs | Organic Field-Effect Transistor (OFET) measurements | Measures the speed of positive charge carriers through the material. |
Experimental Protocols
3.1. General Protocol for Suzuki Polymerization
This protocol describes a general method for the synthesis of a conjugated polymer using this compound as a monomer.
Materials:
-
This compound
-
A suitable comonomer (e.g., Thiophene-2,5-diboronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (e.g., P(o-tol)₃)
-
Base (e.g., K₂CO₃, NaHCO₃, or CsF)
-
Anhydrous solvent (e.g., Toluene, THF, or DMF)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using an aqueous base solution
Procedure:
-
Reaction Setup: In a Schlenk flask, combine equimolar amounts of this compound and the diboronic ester comonomer.
-
Catalyst and Base Addition: Add the palladium catalyst (1-5 mol%), ligand, and base (2-4 equivalents) to the flask.
-
Solvent Addition: Add the anhydrous solvent and phase-transfer catalyst (if applicable) via cannula under an inert atmosphere (e.g., Argon or Nitrogen).
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 24-72 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GPC.
-
End-capping: To terminate the polymerization, add a small amount of a monofunctional reagent (e.g., bromobenzene or phenylboronic acid) and stir for an additional 2-4 hours.
-
Purification:
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a non-solvent such as methanol or acetone.
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and oligomers.
-
The final polymer is typically recovered from the chloroform fraction by precipitation into methanol.
-
-
Drying: Dry the purified polymer under vacuum at 40-60 °C for 24 hours.
3.2. Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.
-
Refer to the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experimental work.
Visualizations
Caption: A generalized workflow for the synthesis and purification of a conjugated polymer.
This document provides a foundational guide for exploring the applications of this compound in materials science. Researchers are encouraged to use this as a starting point for developing specific synthetic procedures and characterization protocols.
Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3-isopropoxy-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing the Sonogashira coupling reaction using 1-Bromo-3-isopropoxy-5-methoxybenzene as a key building block. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is widely utilized in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][2][3]
The resulting arylalkyne products from the coupling of this compound are valuable intermediates in drug discovery, serving as scaffolds for the synthesis of complex molecules with potential biological activity.[2][4]
Reaction Principle
The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][3][5] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[6]
Experimental Protocols
Below are two detailed protocols for the Sonogashira coupling of this compound with a terminal alkyne. Protocol 1 describes the classic copper-co-catalyzed conditions, while Protocol 2 outlines a copper-free alternative, which can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts.[7]
Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous solvent (5 mL) and freshly distilled triethylamine (2.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-60 °C) if the starting material is consumed slowly, as aryl bromides are less reactive than iodides.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol minimizes the risk of alkyne homocoupling.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Anhydrous base (e.g., Diisopropylamine (DIPA) or Triethylamine (Et₃N))
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in the anhydrous, degassed solvent (2 mL).
-
Add this compound (1.0 mmol, 1.0 equiv) and the anhydrous base (3.0 mmol, 3.0 equiv) to the catalyst mixture.
-
Add the terminal alkyne (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Heat the mixture to an appropriate temperature (e.g., 60-100 °C) and stir for 16-24 hours. Copper-free conditions may require higher temperatures than copper-catalyzed reactions.[7]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (10 mL) and wash with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.
Data Presentation
The following tables summarize typical reaction parameters and potential outcomes for the Sonogashira coupling of aryl bromides. These are generalized from literature and should be used as a starting point for optimization with this compound.
Table 1: Typical Reaction Conditions for Copper-Co-Catalyzed Sonogashira Coupling of Aryl Bromides
| Parameter | Typical Range/Value | Notes |
| Aryl Bromide | 1.0 equiv | Electron-rich bromides may require slightly more forcing conditions. |
| Terminal Alkyne | 1.1 - 1.5 equiv | An excess is often used to ensure complete consumption of the aryl bromide. |
| Palladium Catalyst | 1 - 5 mol% | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper(I) Co-catalyst | 2 - 10 mol% | CuI is most common. |
| Base | 2 - 4 equiv | Et₃N, DIPA, Piperidine |
| Solvent | Anhydrous THF, DMF, Toluene | Degassing is crucial to prevent catalyst deactivation and alkyne homocoupling. |
| Temperature | Room Temp. - 80 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS. |
Table 2: Typical Reaction Conditions for Copper-Free Sonogashira Coupling of Aryl Bromides
| Parameter | Typical Range/Value | Notes |
| Aryl Bromide | 1.0 equiv | |
| Terminal Alkyne | 1.2 - 2.0 equiv | |
| Palladium Catalyst | 1 - 5 mol% | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | 2 - 10 mol% | PPh₃, XPhos, other bulky phosphines. |
| Base | 2 - 5 equiv | Et₃N, DIPA, Cs₂CO₃, K₂CO₃ |
| Solvent | Anhydrous THF, DMF, Dioxane | Rigorous degassing is essential. |
| Temperature | 50 - 120 °C | Generally requires higher temperatures than copper-catalyzed reactions. |
| Reaction Time | 12 - 48 hours | Monitored by TLC or GC-MS. |
Visualizations
The following diagrams illustrate the catalytic cycle of the Sonogashira reaction and a general experimental workflow.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for a Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Heck Reaction of 1-Bromo-3-isopropoxy-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. The substrate of interest, 1-bromo-3-isopropoxy-5-methoxybenzene, is an electron-rich aryl bromide. The presence of two electron-donating alkoxy groups (isopropoxy and methoxy) can pose a challenge for the oxidative addition step in the catalytic cycle, often requiring carefully optimized reaction conditions to achieve high yields.
These application notes provide a detailed overview of the key parameters and a general protocol for successfully conducting the Heck reaction with this compound. The information is curated from established methodologies for structurally similar electron-rich aryl bromides, particularly those used in the synthesis of resveratrol and its analogs.
Key Reaction Parameters and Optimization
The successful execution of the Heck reaction with electron-rich aryl bromides like this compound is contingent on the careful selection and optimization of several key parameters.
Table 1: Summary of Typical Heck Reaction Conditions for Electron-Rich Aryl Bromides
| Parameter | Recommended Reagents/Conditions | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(II) acetate is a common, air-stable, and cost-effective choice. Tris(dibenzylideneacetone)dipalladium(0) is also highly effective. Catalyst loading typically ranges from 0.5 to 5 mol%. |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃), N-Heterocyclic Carbenes (NHCs), Buchwald phosphine ligands | The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands or NHCs are often preferred to promote oxidative addition. |
| Base | K₂CO₃, Cs₂CO₃, Triethylamine (Et₃N), Sodium acetate (NaOAc) | An inorganic base like potassium or cesium carbonate is often effective. Organic bases such as triethylamine can also be used. The base is required to neutralize the hydrogen halide generated during the reaction. |
| Solvent | N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), Dioxane | High-boiling polar aprotic solvents are generally used to ensure the solubility of the reagents and to allow for higher reaction temperatures if necessary. Aqueous solvent mixtures have also been successfully employed.[2] |
| Alkene | Styrenes, Acrylates, Acrylonitrile | The choice of alkene will determine the structure of the product. Electron-deficient alkenes are generally more reactive. An excess of the alkene (typically 1.1 to 2.0 equivalents) is often used. |
| Temperature | 80 - 140 °C | Higher temperatures are often required for less reactive, electron-rich aryl bromides to drive the reaction to completion. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by an appropriate analytical technique such as TLC or GC-MS. |
Experimental Protocol: General Procedure for the Heck Reaction
This protocol is a general guideline based on successful Heck reactions with structurally similar 3,5-dialkoxy-substituted aryl bromides. Optimization may be required for specific alkene coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, n-butyl acrylate) (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, palladium(II) acetate, tri(o-tolyl)phosphine, and potassium carbonate.
-
Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas (argon or nitrogen).
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF via syringe. Stir the mixture for a few minutes to ensure dissolution of the solids. Subsequently, add the alkene via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until consumption of the starting aryl bromide is observed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine to remove the DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired substituted alkene.
Expected Outcomes and Representative Data
Table 2: Representative Yields for the Heck Reaction of Structurally Similar Aryl Bromides
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dimethoxybromobenzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 12 | 85 | Adapted from resveratrol synthesis protocols |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ / NHC precursor | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 | [2] |
| 1-Bromo-3,5-dimethylbenzene | n-Butyl acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 16 | 95 | [3] |
| 4-Bromotoluene | Styrene | Pd(OAc)₂ / NHC precursor | K₂CO₃ | DMF/H₂O | 80 | 4 | 94 | [2] |
Visualizing the Heck Reaction Workflow
The following diagram illustrates the general experimental workflow for the Heck reaction.
Caption: General workflow for the Heck reaction.
Mechanistic Overview
The catalytic cycle of the Heck reaction is generally understood to proceed through a sequence of well-defined steps involving palladium(0) and palladium(II) intermediates.
Caption: Simplified catalytic cycle of the Heck reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex. This is often the rate-determining step, particularly for electron-rich aryl bromides.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Aryl-Pd bond. This step forms the new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydrido-palladium complex.
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst by reacting with the hydrido-palladium complex, completing the catalytic cycle.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-3-isopropoxy-5-methoxybenzene
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling of the electron-rich substrate, 1-Bromo-3-isopropoxy-5-methoxybenzene.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound and similar electron-rich aryl bromides.
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the most likely causes?
Answer: Low yields or reaction failure with electron-rich aryl bromides like this compound are common and typically stem from a slow oxidative addition step. The electron-donating isopropoxy and methoxy groups on the aromatic ring hinder this crucial step in the catalytic cycle.[1][2] Several factors could be contributing to this issue:
-
Inefficient Catalyst System: Standard palladium catalysts such as Pd(PPh₃)₄ may not be effective for these challenging substrates.[1][3] The choice of both the palladium source and the ligand is critical.
-
Suboptimal Base or Solvent: The base and solvent system plays a crucial role in the transmetalation step and can significantly impact the overall reaction rate. An inappropriate combination can lead to poor results.[1][4]
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to catalyst deactivation and the formation of unwanted byproducts.[1][3]
-
Side Reactions: Common side reactions such as protodeboronation (hydrolysis of the boronic acid), dehalogenation of the aryl bromide, and homocoupling of the boronic acid can consume starting materials and reduce the yield of the desired product.[1][3]
Question: I am observing a significant amount of a byproduct with a mass corresponding to my starting aryl bromide minus bromine and plus a hydrogen. What is this and how can I prevent it?
Answer: This byproduct is likely the result of dehalogenation, a common side reaction in Suzuki-Miyaura coupling where the aryl bromide is reduced to the corresponding arene.[5] This occurs when the palladium complex reacts with a hydride source in the reaction mixture after oxidative addition.[3][6]
To minimize dehalogenation:
-
Scrutinize Your Reagents for Hydride Sources: Certain bases or impurities in the solvent can act as hydride sources.
-
Screen Different Bases: Consider switching to a non-hydridic base.
-
Use High-Purity, Anhydrous Solvents: Ensure your solvents are of high purity and anhydrous to minimize potential hydride impurities.[1]
Question: My main byproduct is the homocoupling of my boronic acid. How can I minimize this?
Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[1][3] To mitigate this:
-
Rigorous Degassing: Thoroughly degas your solvents and ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to minimize oxygen levels.[1]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a pre-catalyst that readily generates the active Pd(0) species can help avoid an excess of Pd(II) at the start of the reaction.[1]
-
Controlled Reagent Addition: In some cases, slow addition of the boronic acid can minimize its homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalyst systems for coupling an electron-rich aryl bromide like this compound?
A1: For electron-rich aryl bromides, the rate-limiting step is often the oxidative addition. To facilitate this, bulky and electron-rich phosphine ligands are highly recommended.[2][7] Consider using Buchwald-type ligands such as XPhos, SPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[3][8] Pre-formed palladacycle precatalysts incorporating these ligands are also excellent choices.[3]
Q2: Which base and solvent combination is best for this type of Suzuki coupling?
A2: The optimal base and solvent are often interdependent.[1] A common starting point is a carbonate base such as K₂CO₃ or Cs₂CO₃.[1] For solvents, ethereal options like dioxane or THF, often in a mixture with water, are frequently used.[1] For instance, a system of K₃PO₄ in DMF or Cs₂CO₃ in dioxane can be effective.[1] It is highly recommended to screen a few different base/solvent combinations to find the optimal conditions for your specific substrates.
Q3: Is it necessary to use anhydrous and degassed solvents?
A3: Yes, it is crucial. Palladium(0) catalysts are susceptible to oxidation, which deactivates them.[1][3] Therefore, all solvents should be thoroughly degassed to remove dissolved oxygen. While some Suzuki reactions tolerate water, using anhydrous solvents initially provides better control over the reaction conditions.[3] The reaction should be set up under an inert atmosphere of argon or nitrogen.[1]
Q4: At what temperature and for how long should I run the reaction?
A4: Suzuki couplings are often run at elevated temperatures, typically between 80-110 °C, to overcome the activation barrier for oxidative addition.[1][3] However, excessively high temperatures can promote side reactions like dehalogenation.[5] It is essential to monitor the reaction progress by a suitable technique like TLC or LC-MS to determine the optimal reaction time and to avoid prolonged heating once the starting material is consumed.[1]
Quantitative Data Summary
The following table summarizes typical conditions and yields for the Suzuki coupling of electron-rich aryl bromides with various boronic acids, illustrating the impact of different reaction parameters.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 95 |
| 4-Bromo-1,2-dimethoxybenzene | 4-Tolylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₂CO₃ (2) | Dioxane | 100 | 12 | 88 |
| 1-Bromo-4-methoxybenzene | Phenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 24 | 75 |
| 4-Bromoanisole | 4-Formylphenylboronic acid | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 16 | 92 |
Note: This data is representative and yields can vary based on the specific substrates and reaction scale.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting procedure and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be degassed.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]
Visualizations
Caption: A general experimental workflow for a Suzuki coupling reaction.
Caption: Key factors influencing Suzuki coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Grignard Reagent Initiation for 1-Bromo-3-isopropoxy-5-methoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the initiation of the Grignard reagent from 1-Bromo-3-isopropoxy-5-methoxybenzene.
Troubleshooting Guide
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I troubleshoot this?
A1: Failure to initiate is the most common issue when preparing Grignard reagents. The primary reasons are often related to the passivating layer of magnesium oxide on the magnesium surface and the presence of moisture. Aryl bromides with electron-donating groups, such as the isopropoxy and methoxy groups on your substrate, can sometimes be less reactive, making initiation more challenging.
Here is a systematic troubleshooting workflow:
Caption: A troubleshooting workflow for initiating a Grignard reaction.
Q2: I'm observing a cloudy or dark-colored reaction mixture, but there's no significant heat generation. Has the reaction initiated?
A2: Not necessarily. While a color change to cloudy grey or brown is a positive indicator, the definitive sign of a successful initiation is a noticeable exotherm (the reaction mixture warms up).[1] For low-boiling solvents like diethyl ether, spontaneous refluxing may be observed. The absence of a temperature increase suggests the reaction has not truly started, and the turbidity could be due to finely divided magnesium or impurities.
Q3: My reaction started but then stopped. What could be the cause?
A3: This is a common scenario and often points to a few key issues:
-
Insufficiently Anhydrous Conditions: The reaction may have initiated on a small, localized scale, but residual moisture in the solvent or on the glassware is quenching the Grignard reagent as it forms.
-
Poor Reagent Quality: Impurities in your this compound or solvent can halt the reaction.
-
Low Temperature: While the reaction is exothermic, a gentle warming might be necessary to sustain it, especially in the early stages.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for ensuring anhydrous conditions for my Grignard reaction?
A1: Rigorously dry conditions are critical for a successful Grignard reaction.
-
Glassware: All glassware should be oven-dried at a high temperature for several hours or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from sodium/benzophenone for ethers).
-
Reagents: Ensure your this compound is free of water. If necessary, it can be dried by dissolving it in a non-polar solvent, drying with a desiccant like magnesium sulfate, filtering, and removing the solvent under vacuum.
-
Atmosphere: Maintain an inert atmosphere (nitrogen or argon) throughout the setup and reaction to prevent atmospheric moisture from entering the system.
Q2: How do I effectively activate the magnesium turnings?
A2: The passivating layer of magnesium oxide on the surface of the magnesium must be removed or disrupted. Several methods can be employed:
-
Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod inside the reaction flask can expose a fresh, reactive surface.
-
Chemical Activation:
-
Iodine (I₂): Adding a small crystal of iodine is a very common method. The disappearance of the purple or brown color of the iodine is a good indicator of activation.[1]
-
1,2-Dibromoethane (DBE): A few drops of DBE can be added. The observation of ethylene gas bubbling indicates that the magnesium is activated.[2]
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can initiate the reaction.
-
Q3: What are the visual indicators of a successful Grignard reaction initiation?
A3: A successful initiation is typically accompanied by one or more of the following observations:
-
A noticeable increase in temperature (exotherm).
-
The appearance of a cloudy, grey, or brownish color in the reaction mixture.[1]
-
Spontaneous boiling of the solvent (especially with low-boiling point ethers).[1]
-
If an activator like iodine was used, its characteristic color will disappear.[1]
Q4: What is the role of the ether solvent (e.g., THF, diethyl ether) in the Grignard reaction?
A4: Ethereal solvents are crucial for several reasons:
-
Solvation and Stabilization: The lone pairs of electrons on the oxygen atoms of the ether molecules coordinate to the magnesium atom of the Grignard reagent, forming a soluble and more stable complex.[3][4][5][6][7]
-
Aprotic Nature: Ethers are aprotic, meaning they do not have acidic protons that would react with and destroy the highly basic Grignard reagent.[4][5][6]
Data Presentation
The following table summarizes typical reaction conditions for the formation of Grignard reagents from aryl bromides with electron-donating substituents, which are analogous to this compound.
| Parameter | Condition 1: Iodine Activation | Condition 2: 1,2-Dibromoethane Activation | Condition 3: Rieke Magnesium (Highly Reactive) |
| Magnesium Activator | 1-2 small crystals of I₂ | ~5 mol% of 1,2-dibromoethane | Prepared in situ from MgCl₂ |
| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous THF | Anhydrous THF |
| Temperature | Gentle reflux (35-66 °C) | Room temperature to gentle reflux | -78 °C to room temperature |
| Initiation Time | 5-30 minutes | 5-20 minutes | < 15 minutes |
| Overall Reaction Time | 1-3 hours | 1-3 hours | 0.5-2 hours |
| Typical Yield | 80-95% | 85-98% | >90% |
Experimental Protocols
Protocol 1: Grignard Formation using Iodine Activation
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (nitrogen or argon), and a dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Preparation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine.
-
Initiation: Add a small portion (~10%) of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel. Gently warm the mixture with a heat gun. The reaction is initiated when the iodine color fades and a gentle reflux is observed.
-
Grignard Reagent Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete conversion.
-
Quantification: The concentration of the resulting Grignard reagent should be determined by titration (e.g., with a standard solution of sec-butanol in the presence of an indicator like 1,10-phenanthroline).
Note: For this compound, initiation may be sluggish. If gentle warming and iodine are insufficient, the addition of a few drops of 1,2-dibromoethane can be considered.
Mandatory Visualizations
Caption: Logical relationship between problems, causes, and solutions in Grignard initiation.
References
Technical Support Center: Catalyst Selection for Cross-Coupling of 1-Bromo-3-isopropoxy-5-methoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of the sterically hindered and electron-rich substrate, 1-Bromo-3-isopropoxy-5-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my cross-coupling reaction with this compound?
A1: Low or no conversion with this substrate is a common challenge and can be attributed to several factors. The steric hindrance from the isopropoxy group and the electron-donating nature of the two alkoxy groups can impede the oxidative addition step of the catalytic cycle. Key areas to investigate include:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective. More robust systems with bulky, electron-rich phosphine ligands are often required to facilitate the reaction.[1][2]
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can lead to poor conversion. These reactions often require elevated temperatures to overcome the activation energy barrier.[1]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a strictly inert atmosphere (argon or nitrogen) can lead to catalyst deactivation.[3]
Q2: What are the most common side reactions observed with this substrate and how can they be minimized?
A2: The most prevalent side reactions are hydrodehalogenation (replacement of the bromine with a hydrogen) and homocoupling of the coupling partners.
-
Hydrodehalogenation: This can occur if there are sources of hydride in the reaction, or as a competing pathway in the catalytic cycle. Careful selection of the base and ensuring anhydrous conditions can help minimize this.
-
Homocoupling: This is often promoted by the presence of oxygen. Rigorous degassing of all solvents and reagents is crucial. For Suzuki reactions, this can also result from the decomposition of the boronic acid.[4] In Sonogashira couplings, copper-free conditions can mitigate the homocoupling of the alkyne (Glaser coupling).[5][6]
Q3: Which type of palladium catalyst is generally most effective for this type of hindered aryl bromide?
A3: For sterically hindered and electron-rich aryl bromides like this compound, pre-formed palladium catalysts or palladacycles combined with bulky, electron-rich phosphine ligands are generally the most effective. These ligands help to stabilize the active palladium species and promote the challenging oxidative addition and reductive elimination steps. Examples of such ligands include Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) and bulky alkylphosphines (e.g., P(t-Bu)₃).[2][7]
Q4: How critical is the choice of base for these reactions?
A4: The choice of base is critical and depends on the specific cross-coupling reaction.
-
Suzuki-Miyaura: A range of bases can be used, from inorganic carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄). The base activates the boronic acid for transmetalation.[8][9] For substrates with base-sensitive functional groups, a milder base like KF may be suitable.[9]
-
Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine.[10]
-
Sonogashira: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, which also often serves as a solvent or co-solvent.[6][11]
Troubleshooting Guides
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Inefficient Catalyst System | 1. Switch from Pd(PPh₃)₄ to a more active catalyst system, such as Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃).[2] 2. Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). |
| Suboptimal Base | 1. Screen different bases. For this electron-rich substrate, a stronger base like K₃PO₄ or Cs₂CO₃ may be more effective than K₂CO₃. 2. Ensure the base is finely powdered and dry to maximize its reactivity. |
| Poor Solvent Choice | 1. While THF and toluene are common, consider a more polar solvent like 1,4-dioxane, which can improve the solubility of reagents and intermediates. 2. A mixture of an organic solvent and water (e.g., dioxane/water 4:1) is often beneficial.[12] |
| Reaction Temperature Too Low | Gradually increase the reaction temperature in 10-15 °C increments. For this hindered substrate, temperatures of 80-110 °C are common.[1] |
Problem 2: Significant Side Products in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Steps |
| Hydrodehalogenation | 1. Ensure strictly anhydrous conditions. 2. Consider using a different base, as some can act as hydride donors. LHMDS is sometimes a good alternative to NaOtBu.[10] |
| Homocoupling of Aryl Bromide | 1. Ensure a rigorously inert atmosphere to exclude oxygen. 2. Use a ligand that promotes the desired C-N bond formation at a faster rate than homocoupling. Screening of ligands like XPhos, RuPhos, and BrettPhos is recommended.[7] |
| Reaction with Solvent | In some cases, the catalyst can react with certain solvents at high temperatures. If using a solvent like toluene, ensure it is of high purity. |
Problem 3: Low Conversion in Sonogashira Coupling
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | 1. Increase the catalyst loading. 2. Use a more robust ligand that can stabilize the palladium catalyst at higher temperatures. |
| Inefficient Copper Co-catalyst | 1. Ensure the CuI is of high quality and free from oxidation. 2. Consider a copper-free Sonogashira protocol to avoid issues related to the copper co-catalyst, including alkyne homocoupling.[5][6] |
| Base Incompatibility | Ensure the amine base is dry and of high purity. The choice of amine base (e.g., Et₃N, DIPA) can influence the reaction rate. |
Catalyst Performance Comparison for Analogous Substrates
The following tables summarize typical catalyst systems and conditions for the cross-coupling of 1-bromo-3,5-dimethoxybenzene, a close structural analog of this compound. This data can serve as a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 1-Bromo-3,5-dimethoxybenzene
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | ~80 |
| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | ~90 |
Table 2: Buchwald-Hartwig Amination of 1-Bromo-3,5-dimethoxybenzene
| Catalyst System | Amine | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ / XPhos | Aniline | NaOtBu | Toluene | 100 | ~95 |
| Pd(OAc)₂ / RuPhos | Morpholine | K₂CO₃ | Dioxane | 100 | ~92 |
| Pd₂(dba)₃ / BrettPhos | Primary Alkylamine | LHMDS | THF | 80 | ~88 |
Table 3: Sonogashira Coupling of 1-Bromo-3,5-dimethoxybenzene
| Catalyst System | Alkyne | Base | Solvent | Temp (°C) | Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | THF | 65 | ~90 |
| Pd(OAc)₂ / P(t-Bu)₃ (Copper-free) | Trimethylsilylacetylene | DIPA | DMF | 80 | ~85 |
| Pd(PPh₃)₄ / CuI | 1-Hexyne | Et₃N | Toluene | 70 | ~88 |
Experimental Protocols
The following are generalized protocols for the three major cross-coupling reactions, adapted for this compound based on procedures for analogous substrates.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by the amine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(t-Bu)₃ (4 mol%)
-
Diisopropylamine (DIPA)
-
Anhydrous DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂ and P(t-Bu)₃.
-
Add this compound.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF, DIPA, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualized Workflows
Catalyst Selection Workflow
Caption: A decision-making workflow for selecting the initial catalyst system.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of Reaction Products from 1-Bromo-3-isopropoxy-5-methoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving 1-Bromo-3-isopropoxy-5-methoxybenzene.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of products from common reactions such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Grignard reactions.
Column Chromatography
Q1: My product is not separating from the starting material (this compound) on the silica gel column.
A1: This is a common issue when the product and starting material have similar polarities. Here are several strategies to improve separation:
-
Optimize the Solvent System: The polarity of your eluent is critical. Since both your starting material and likely product are relatively non-polar to moderately polar ethers, start with a low-polarity solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.[1][2]
-
Action: Begin with a very low percentage of ethyl acetate in hexanes (e.g., 2-5%) and perform a gradient elution, slowly increasing the ethyl acetate concentration.[3] This will allow for the separation of compounds with very close Rf values.
-
-
Change the Solvent System: If an ethyl acetate/hexane system is not effective, consider trying other solvent combinations. For aromatic ethers, dichloromethane/hexane or toluene/hexane systems can sometimes offer different selectivity.[1][2]
-
Dry Loading: If your crude product is not very soluble in the initial low-polarity eluent, it can lead to band broadening and poor separation.
-
Action: Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.[4] This ensures that the compound starts as a narrow band.
-
-
Use a Longer Column: Increasing the length of the silica gel bed can enhance the separation of closely eluting compounds.[4]
Q2: My product appears to be decomposing on the silica gel column.
A2: Electron-rich aromatic compounds can sometimes be sensitive to the acidic nature of standard silica gel.
-
Test for Stability: Spot a solution of your crude product on a TLC plate and let it sit for 30-60 minutes before eluting. If you observe new spots or streaking that wasn't present initially, your compound may be unstable on silica.[5]
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel.
-
Switch the Stationary Phase: Consider using a different stationary phase like alumina (neutral or basic) or Florisil, which are less acidic than silica gel.[5]
Q3: I am purifying the product of a Buchwald-Hartwig amination and I'm having trouble removing the palladium catalyst and phosphine ligands.
A3: Palladium catalysts and phosphine ligands (or their oxides) are common impurities in these reactions.
-
Filtration: Before concentrating the reaction mixture, it is often helpful to filter it through a pad of Celite® to remove the bulk of the palladium catalyst.[6]
-
Column Chromatography: Phosphine oxides can often be separated from the desired product during column chromatography as they are typically more polar. Ensure you use a sufficiently polar eluent to eventually wash them off the column.
-
Workup: A proper aqueous workup can help remove some of the catalyst and ligand residues. Washing the organic layer with brine is a standard procedure.[7]
Recrystallization
Q1: I can't find a suitable single solvent for recrystallizing my product.
A1: It is common for a single solvent not to have the ideal solubility properties for recrystallization. A mixed-solvent system is often the solution.[8]
-
Solvent Screening: The first step is to identify a "good" solvent (in which your compound is soluble) and a "poor" solvent (in which your compound is insoluble). These two solvents must be miscible.[8] For substituted dimethoxybenzene derivatives, common "good" solvents include acetone, ethanol, and ethyl acetate, while "poor" solvents are often hexanes or water.[9][10]
-
Procedure:
-
Dissolve your crude product in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11]
-
Q2: My product is "oiling out" instead of forming crystals during recrystallization.
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.
-
Increase the Amount of Solvent: The solution may be too concentrated, causing the product to precipitate too quickly.
-
Action: Reheat the mixture until the oil redissolves. Add more of the "good" solvent (or the single solvent if using one) and allow it to cool more slowly.
-
-
Lower the Cooling Temperature of the "Poor" Solvent: If using a mixed-solvent system, try adding the "poor" solvent at a slightly lower temperature.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Q3: The yield from my recrystallization is very low.
A3: A low yield can result from several factors.
-
Using Too Much Solvent: The most common cause of low recovery is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor.
-
Action: Always use the minimum amount of hot solvent required to fully dissolve your crude product.
-
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Slow cooling generally affords larger, purer crystals.
-
Incomplete Precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of your product.
Data Presentation
Table 1: Common Impurities in Reactions of this compound
| Reaction Type | Common Impurities and Byproducts | Rationale for Formation |
| Grignard Reaction | Unreacted this compound | Incomplete reaction with magnesium. |
| Homocoupling byproduct (3,3'-diisopropoxy-5,5'-dimethoxybiphenyl) | Reaction between the Grignard reagent and unreacted starting material.[12] | |
| Benzene (if water is present) | The highly basic Grignard reagent is protonated by trace water. | |
| Suzuki-Miyaura Coupling | Unreacted starting material | Incomplete catalytic cycle. |
| Homocoupling of the boronic acid/ester | Can be mediated by the palladium catalyst. | |
| Debrominated starting material (1-isopropoxy-3-methoxybenzene) | A common side reaction in palladium-catalyzed couplings. | |
| Buchwald-Hartwig Amination | Unreacted starting material and amine | Incomplete reaction. |
| Palladium catalyst and phosphine ligands/oxides | Difficult to remove without proper purification.[13] | |
| Dehalogenated starting material | Side reaction promoted by the catalytic system.[14] |
Table 2: Suggested Starting Solvent Systems for Flash Column Chromatography
| Product Polarity | Suggested Starting Eluent System | Gradient Elution Suggestion |
| Low Polarity | 2-5% Ethyl Acetate in Hexanes | Gradually increase to 10-15% Ethyl Acetate |
| Medium Polarity | 10-20% Ethyl Acetate in Hexanes | Gradually increase to 30-50% Ethyl Acetate |
| Polar (e.g., with amine or alcohol functionality) | 5% Methanol in Dichloromethane[1] | Gradually increase to 10-15% Methanol |
| Basic Compounds (e.g., amines) | 10-30% Ethyl Acetate in Hexanes with 0.5-1% Triethylamine[4] | Maintain constant Triethylamine concentration while increasing Ethyl Acetate |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system by thin-layer chromatography (TLC). The ideal Rf for the desired product is typically between 0.2 and 0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat, uniform bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using compressed air or a pump) to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential solvent. An ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point.[8]
-
If a single solvent is not suitable, perform a mixed-solvent screening as described in the FAQs.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent (or the "good" solvent of a pair) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Crystallization:
-
If using a mixed-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General experimental workflow from crude reaction mixture to pure product.
Caption: Troubleshooting guide for poor separation in column chromatography.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. Purification [chem.rochester.edu]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
effect of base and solvent on Buchwald-Hartwig amination of 1-Bromo-3-isopropoxy-5-methoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 1-Bromo-3-isopropoxy-5-methoxybenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in Buchwald-Hartwig amination?
A1: this compound is an electron-rich aryl bromide. While aryl bromides are generally good substrates for Buchwald-Hartwig amination, electron-rich systems can sometimes be more challenging to activate compared to their electron-poor counterparts. However, with the appropriate choice of catalyst, ligand, base, and solvent, high yields can be achieved. The reaction is known to be sensitive to reaction conditions, making careful optimization crucial.[1][2]
Q2: Which palladium precatalyst and ligand combination is recommended for this substrate?
A2: For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are generally preferred as they facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3] A common and effective combination is a palladium(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or a Pd(II) precatalyst that is reduced in situ, paired with a biarylphosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).[4] The use of pre-catalysts, where the ligand is already coordinated to the palladium center, can also offer improved reliability.[1]
Q3: How do I choose the right base for the reaction?
A3: The choice of base is critical and depends on the amine coupling partner and the functional group tolerance of the starting materials.[5]
-
Strong bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) often lead to higher reaction rates.[5][6] However, they may not be compatible with base-sensitive functional groups.[5]
-
Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are good alternatives when milder conditions are required, though they might necessitate higher reaction temperatures or longer reaction times to achieve comparable yields.[7]
Q4: What is the optimal solvent for this reaction?
A4: The solvent plays a key role in solubilizing the reactants and catalyst, and can influence the reaction rate and outcome.[8]
-
Aprotic, non-polar, or weakly polar solvents are commonly used. Toluene and dioxane are frequent choices and have been shown to be effective in many Buchwald-Hartwig aminations.[4][5][8]
-
Ethereal solvents like tetrahydrofuran (THF) can also be employed.[1] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and ensure reproducibility.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor choice of base or solvent. 3. Insufficient reaction temperature or time. 4. Presence of oxygen or moisture. | 1. Use a fresh batch of palladium precatalyst and ligand. Consider using a pre-catalyst for more reliable activation.[1] 2. Screen a panel of bases (e.g., NaOt-Bu, KOt-Bu, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF).[1] 3. Gradually increase the reaction temperature and monitor the reaction progress over a longer period. 4. Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. The amine substrate is sterically hindered or has low nucleophilicity. 2. The catalytic cycle is stalled, leading to undesired pathways. 3. The chosen base is too strong or is present in excess. | 1. A different ligand may be required to facilitate the coupling of challenging amines.[2] 2. Optimize the reaction temperature; sometimes lowering the temperature can suppress side reactions.[6] 3. Consider using a weaker base like Cs₂CO₃ or K₃PO₄. |
| Inconsistent Results | 1. Variability in the quality of reagents or solvents. 2. Incomplete exclusion of air or moisture. | 1. Use high-purity, anhydrous solvents and reagents from a reliable source. 2. Ensure proper degassing of solvents and rigorous inert atmosphere techniques. |
Data Presentation
The following tables summarize the expected effect of different bases and solvents on the yield of the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine). These are representative yields based on general principles for electron-rich aryl bromides and may require optimization for specific amine coupling partners.
Table 1: Effect of Base on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) | Remarks |
| 1 | NaOt-Bu | Toluene | 100 | 12 | 85-95 | Strong base, generally high reaction rates. May not be suitable for base-sensitive substrates.[5][6] |
| 2 | KOt-Bu | Toluene | 100 | 12 | 80-90 | Similar to NaOt-Bu, a strong and effective base.[6] |
| 3 | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 | Milder base, good for substrates with sensitive functional groups. May require higher temperatures and longer reaction times.[7] |
| 4 | K₃PO₄ | Dioxane | 110 | 24 | 65-80 | Another mild base option, often used when stronger bases fail or cause decomposition. |
Reaction Conditions: this compound (1.0 mmol), secondary amine (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), base (1.4 mmol), solvent (5 mL).
Table 2: Effect of Solvent on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) | Remarks |
| 1 | NaOt-Bu | Toluene | 100 | 12 | 85-95 | A common and effective solvent for this reaction.[4] |
| 2 | NaOt-Bu | Dioxane | 100 | 12 | 80-90 | Another widely used solvent, good for solubilizing a range of substrates.[5] |
| 3 | NaOt-Bu | THF | 66 (reflux) | 24 | 60-75 | Lower boiling point may result in slower reaction rates and require longer reaction times.[1] |
Reaction Conditions: this compound (1.0 mmol), secondary amine (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), base (1.4 mmol), solvent (5 mL).
Experimental Protocols
Representative Protocol for the Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
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This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
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Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
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Under the inert atmosphere, add anhydrous toluene followed by morpholine via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath at 100 °C.[4]
-
Stir the reaction mixture vigorously for 12-24 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
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Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for optimizing the reaction.
References
- 1. reddit.com [reddit.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Overcoming Low Reactivity of 1-Bromo-3-isopropoxy-5-methoxybenzene in C-C Bond Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 1-Bromo-3-isopropoxy-5-methoxybenzene in various C-C bond formation reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?
Answer:
Low reactivity in Suzuki-Miyaura coupling with this substrate is often due to a combination of steric hindrance from the isopropoxy group and electronic effects from the two electron-donating alkoxy groups. Here are common causes and troubleshooting steps:
-
Inefficient Oxidative Addition: The electron-rich nature of the aromatic ring can slow down the initial oxidative addition of the palladium catalyst to the C-Br bond.
-
Solution: Employ a more electron-rich and sterically bulky phosphine ligand to enhance the reactivity of the palladium catalyst. Ligands such as SPhos, XPhos, and RuPhos are often effective for challenging substrates.
-
-
Steric Hindrance: The isopropoxy group can sterically hinder the approach of the palladium complex.
-
Solution: Use a catalyst system with a smaller footprint or one that is known to be effective for sterically demanding couplings. Increasing the reaction temperature may also help overcome the steric barrier.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and facilitating the catalytic cycle.
-
Solution: A stronger base like cesium carbonate or potassium phosphate is often more effective than weaker bases. A polar aprotic solvent such as dioxane or DMF, sometimes with the addition of water, can improve solubility and reaction rates.
-
-
Boronic Acid Decomposition: Boronic acids can be unstable under the reaction conditions, leading to protodeboronation.
-
Solution: Use a slight excess of the boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).
-
Question: My Heck reaction with this compound is not proceeding. What should I try?
Answer:
The Heck reaction with electron-rich aryl bromides can be challenging. Key areas to troubleshoot include:
-
Catalyst Deactivation: The palladium catalyst can be prone to deactivation, especially at the higher temperatures often required for less reactive substrates.
-
Solution: Employing more robust ligands, such as N-heterocyclic carbenes (NHCs) or bulky phosphines, can stabilize the catalyst. Using a higher catalyst loading might also be necessary.
-
-
Poor Olefin Insertion: The electronic properties of the substrate can disfavor the migratory insertion step.
-
Solution: Ensure your alkene coupling partner is electron-deficient (e.g., acrylates, acrylonitriles) to facilitate the reaction. For less reactive alkenes, more forcing conditions (higher temperature, longer reaction times) may be needed.
-
-
Base and Additive Effects: The choice of base is crucial for regenerating the active catalyst.
-
Solution: An organic base like triethylamine or an inorganic base such as potassium carbonate is commonly used. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields, particularly in polar solvents.
-
Question: I am unable to form the Grignard reagent from this compound. What could be the issue?
Answer:
Formation of Grignard reagents from unreactive aryl bromides can be difficult to initiate. Consider the following:
-
Magnesium Surface Passivation: The magnesium turnings may have a passivating oxide layer that prevents the reaction from starting.
-
Solution: Activate the magnesium by crushing it in a dry mortar and pestle before the reaction, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask. Gentle heating can also help initiate the reaction.
-
-
Solvent Effects: The choice of ethereal solvent is important for stabilizing the Grignard reagent.
-
Solution: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for forming Grignard reagents from less reactive bromides due to its higher boiling point and better solvating properties.
-
-
"Turbo-Grignard" Conditions: For particularly stubborn substrates, using a "Turbo-Grignard" reagent like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) for a halogen-metal exchange can be highly effective. This exchange is often faster and occurs at lower temperatures than direct formation.
Question: Is lithium-halogen exchange a viable alternative to Grignard reagent formation for this substrate?
Answer:
Yes, lithium-halogen exchange is an excellent alternative for activating unreactive aryl bromides.
-
Advantages: This reaction is typically very fast, even at low temperatures (e.g., -78 °C), and can be more reliable than Grignard formation for sterically hindered and electron-rich substrates.
-
Procedure: The aryl bromide is treated with an alkyllithium reagent, most commonly n-butyllithium or t-butyllithium, in an ethereal solvent like THF or diethyl ether. The resulting aryllithium species is a potent nucleophile that can be used in a wide range of C-C bond-forming reactions.
-
Considerations: The strongly basic nature of alkyllithium reagents requires the absence of any acidic protons in the substrate or reaction medium.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate for C-C bond formation?
A1: The low reactivity of this substrate stems from two main factors:
-
Electronic Effects: The isopropoxy and methoxy groups are electron-donating, which increases the electron density on the aromatic ring. This makes the carbon-bromine bond stronger and less susceptible to oxidative addition by a palladium(0) catalyst, a key step in many cross-coupling reactions.
-
Steric Hindrance: The bulky isopropoxy group can sterically hinder the approach of the catalyst and other reagents to the reaction center, slowing down the reaction rate.
Q2: Which palladium-catalyzed cross-coupling reaction is generally most suitable for this type of substrate?
A2: The Suzuki-Miyaura coupling is often the most versatile and successful cross-coupling reaction for electron-rich and sterically hindered aryl bromides.[1] The wide availability of effective catalysts and ligands, along with milder reaction conditions compared to some other coupling reactions, makes it a good first choice.
Q3: What are some common side reactions to be aware of when working with this substrate?
A3: Common side reactions include:
-
Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom, leading to the formation of 1-isopropoxy-3-methoxybenzene. This is more common in reactions that may involve hydride sources or radical pathways.
-
Homocoupling: Dimerization of the starting material or the coupling partner can occur, especially in Sonogashira and Suzuki reactions.
-
Protodeboronation: In Suzuki coupling, the boronic acid can be replaced by a hydrogen atom before the desired cross-coupling occurs.
Q4: Can microwave irradiation be used to improve reaction rates and yields?
A4: Yes, microwave heating can be a very effective technique for accelerating reactions with unreactive substrates like this compound. The rapid and efficient heating can help overcome activation energy barriers and reduce reaction times significantly. However, optimization of reaction parameters is still necessary.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for C-C bond formation with 1-Bromo-3,5-dimethoxybenzene, a close structural analog of this compound. These conditions can serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of 1-Bromo-3,5-dimethoxybenzene with Phenylboronic Acid [2]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ (2.0) | MeOH | 80 | 1 | 98 |
Table 2: General Conditions for Heck Coupling of Electron-Rich Aryl Bromides
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) |
| Pd(OAc)₂ (1-5) | P(o-tolyl)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF or NMP | 100-140 |
Table 3: General Conditions for Sonogashira Coupling of Electron-Rich Aryl Bromides
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) |
| Pd(PPh₃)₂Cl₂ (1-3) | CuI (1-5) | Et₃N or i-Pr₂NH | THF or DMF | 25-80 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like Pd-PEPPSI-CMP, 0.5-2 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Reaction Conditions: Heat the mixture under an inert atmosphere to a specified temperature (e.g., 80-110 °C) and monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Grignard Reagent Formation via Halogen-Metal Exchange ("Turbo-Grignard")
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a thermometer.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Reaction Initiation: To the flask, add a solution of i-PrMgCl·LiCl (1.1 equivalents) in THF. Cool the solution to the desired temperature (typically between -20 °C and 0 °C).
-
Grignard Formation: Add the aryl bromide solution dropwise from the addition funnel to the i-PrMgCl·LiCl solution. Stir the mixture for 1-2 hours at this temperature to ensure complete halogen-metal exchange. The resulting Grignard reagent is ready for reaction with an electrophile.
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
identifying and characterizing byproducts in reactions of 1-Bromo-3-isopropoxy-5-methoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-isopropoxy-5-methoxybenzene. The following sections address common issues encountered during cross-coupling reactions, offering insights into byproduct identification and characterization.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments involving this compound, a key intermediate in the synthesis of various high-value organic compounds.
FAQ 1: Suzuki-Miyaura Coupling Reactions
Question: I am performing a Suzuki-Miyaura coupling with this compound and observing low yield of the desired biaryl product along with significant side products. What are the likely byproducts and how can I minimize them?
Answer:
Low yields in Suzuki-Miyaura coupling of electron-rich aryl bromides like this compound are often due to competing side reactions. The primary byproducts to anticipate are:
-
Homocoupling of the Boronic Acid/Ester: This results in the formation of a symmetrical biaryl derived from your coupling partner. This is often promoted by the presence of oxygen or excess Pd(II) species at the start of the reaction.[1][2]
-
Dehalogenation (Proto-debromination): The starting material, this compound, is converted back to 1-isopropoxy-3-methoxybenzene. This can be caused by certain bases or impurities in the solvent acting as hydride sources.[3] High temperatures and prolonged reaction times can also promote this side reaction.[3]
-
Homocoupling of the Aryl Bromide: While generally less common than boronic acid homocoupling, the formation of 3,3'-diisopropoxy-5,5'-dimethoxybiphenyl can occur.
Troubleshooting Strategies:
-
Ensure a Strictly Inert Atmosphere: Thoroughly degas your solvents and reaction vessel to minimize oxygen, which can promote homocoupling.[1]
-
Catalyst and Ligand Selection: For electron-rich aryl bromides, bulky and electron-rich phosphine ligands can be beneficial.[4] Consider using a pre-catalyst that readily generates the active Pd(0) species to reduce the initial concentration of Pd(II).[1]
-
Base and Solvent Optimization: The choice of base is critical. Weaker bases like K₂CO₃ or K₃PO₄ are often effective in polar aprotic solvents, while stronger bases may be needed in ethereal solvents.[1] Ensure you are using high-purity, anhydrous solvents.[1]
-
Temperature Control: Monitor the reaction to avoid unnecessarily high temperatures or long reaction times, which can favor dehalogenation.[3]
FAQ 2: Buchwald-Hartwig Amination Reactions
Question: In my Buchwald-Hartwig amination of this compound, I am observing incomplete conversion and the formation of byproducts. What are the common issues and their solutions?
Answer:
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[5][6] However, challenges can arise, particularly with electron-rich substrates. Common byproducts include:
-
Dehalogenated Starting Material: Similar to the Suzuki coupling, reduction of the aryl bromide to 1-isopropoxy-3-methoxybenzene can occur.
-
Hydrodehalogenated Arene and Imine Product: An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination.[5]
Troubleshooting Strategies:
-
Catalyst System: The choice of palladium precursor and ligand is crucial. Bulky, electron-rich biaryl phosphine ligands are often effective for these transformations.[7]
-
Base Selection: The strength and nature of the base can significantly impact the reaction outcome. Common bases include sodium tert-butoxide and potassium phosphate.[8][9]
-
Solvent Purity: The Buchwald-Hartwig amination can be very sensitive to the nature of the solvent.[10] Using anhydrous, high-purity solvents is essential. Toluene and dioxane are commonly used.[11]
-
Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining an inert atmosphere is critical to prevent catalyst deactivation.[8]
Data Presentation: Byproduct Analysis
The following table summarizes the common byproducts observed in Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound, along with their characterization data.
| Reaction Type | Byproduct Name | Chemical Structure | Typical Analytical Signature (¹H NMR) | Notes |
| Suzuki-Miyaura | 1-Isopropoxy-3-methoxybenzene | Appearance of a new aromatic proton signal in place of the carbon-bromine bond. | Results from dehalogenation (proto-debromination) of the starting material.[3] | |
| Suzuki-Miyaura | Boronic Acid Homocoupling Product | Signals corresponding to a symmetrical biaryl derived from the boronic acid coupling partner. | Often observed in the presence of oxygen.[1][2] | |
| Buchwald-Hartwig | 1-Isopropoxy-3-methoxybenzene | Appearance of a new aromatic proton signal in place of the carbon-bromine bond. | Results from a competing reduction pathway. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Degassed solvent (e.g., Dioxane/water or Toluene/water)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.03 equiv.).
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos or RuPhos)
-
Base (e.g., NaOtBu or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with the palladium pre-catalyst (0.02 equiv.), the phosphine ligand (0.04 equiv.), and the base (1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[12]
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Cross-Coupling Reactions of 1-Bromo-3-isopropoxy-5-methoxybenzene
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scale-up of palladium-catalyzed cross-coupling reactions involving 1-Bromo-3-isopropoxy-5-methoxybenzene. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to pilot and manufacturing scales.
Troubleshooting Guides
This section addresses common issues encountered during the scale-up of cross-coupling reactions in a question-and-answer format.
Issue 1: Low or Stalled Conversion
-
Question: My Suzuki-Miyaura reaction with this compound is sluggish and stalls at ~60% conversion after scaling up. What are the likely causes and how can I improve the conversion rate?
-
Answer: Low conversion upon scale-up is a frequent challenge. Several factors could be at play:
-
Insufficient Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and poor contact between the catalyst, substrates, and base. Ensure your mechanical stirrer is providing adequate agitation for the reactor volume.
-
Catalyst Deactivation: The electron-rich nature of this compound can make the palladium catalyst more susceptible to deactivation. Ensure rigorous exclusion of oxygen from your reaction system by sparging all solvents and reagents with an inert gas and maintaining a positive nitrogen or argon pressure.[1]
-
Base Inefficiency: The choice and form of the base are critical. On a larger scale, the solubility and particle size of inorganic bases like potassium carbonate can significantly impact the reaction rate. Consider using a stronger, more soluble base like cesium carbonate or potassium phosphate, or ensure your base is finely powdered to maximize surface area.[1] The presence of water can also be beneficial when using cesium carbonate as a base in solvents like dioxane or toluene.
-
Inadequate Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to inefficient heating. Verify that the internal reaction temperature is reaching and being maintained at the target value.
-
Issue 2: Catalyst Decomposition (Palladium Black Formation)
-
Question: I am observing the formation of a black precipitate (palladium black) in my Heck coupling reaction at pilot scale. What is causing this and how can it be prevented?
-
Answer: The formation of palladium black is a clear indication of catalyst decomposition, where the active Pd(0) species agglomerates into an inactive form. Key factors include:
-
High Temperatures: While elevated temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Carefully control the reaction temperature and avoid localized overheating.
-
Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst. Rigorous degassing of solvents and maintenance of an inert atmosphere are crucial.
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade at high temperatures or in the presence of impurities. Consider using more robust, sterically hindered biarylphosphine ligands.
-
Issue 3: High Levels of Residual Palladium in the Product
-
Question: After scaling up my Buchwald-Hartwig amination, the final product is contaminated with high levels of palladium that are difficult to remove. What are the best strategies for palladium removal at scale?
-
Answer: Reducing palladium levels to acceptable limits (often <10 ppm for active pharmaceutical ingredients) is a critical step in process chemistry.[2] Several strategies can be employed:
-
Scavengers: A variety of solid-supported and solution-phase scavengers can be used to bind and remove palladium. Thiol-functionalized silica gels are often effective for removing Pd(II) species. Activated carbon can also be used, but may lead to product loss through non-specific adsorption.
-
Extraction: Aqueous washes with solutions containing chelating agents like ethylenediaminetetraacetic acid (EDTA) or thiourea can extract palladium into the aqueous phase.
-
Crystallization: Careful optimization of the final product crystallization can often significantly reduce palladium content, as the metal impurities tend to remain in the mother liquor.
-
Filtration through Specialized Media: Cartridges containing functionalized silica or other media can be used for in-line palladium removal from a product stream.
-
Frequently Asked Questions (FAQs)
Reaction Optimization and Parameters
-
Q1: What is the optimal catalyst loading when scaling up?
-
A1: While laboratory-scale reactions often use 1-5 mol% of a palladium catalyst, for large-scale synthesis, it is economically and environmentally desirable to reduce this to 0.01-1 mol%.[3] This requires careful optimization of other reaction parameters such as temperature, concentration, and ligand choice.
-
-
Q2: How does the choice of solvent impact scale-up?
-
A2: The choice of solvent is critical for ensuring all components remain in solution and for managing the reaction temperature. For Suzuki-Miyaura reactions, ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), often with a co-solvent of water, are common. For Buchwald-Hartwig aminations, toluene and t-butanol are frequently used. When scaling up, consider the boiling point of the solvent to allow for a suitable reaction temperature at atmospheric pressure, or the need for a pressure reactor.
-
-
Q3: Which base is most suitable for large-scale reactions with this compound?
-
A3: For electron-rich aryl bromides, a moderately strong base is often sufficient. While sodium tert-butoxide is highly effective, its reactivity can be challenging to control on a large scale.[1] Weaker inorganic bases like potassium carbonate and potassium phosphate are often preferred for their ease of handling and lower cost, though they may require higher temperatures or longer reaction times.[1] The choice of base can be highly dependent on the specific coupling partners.[4]
-
Process Safety and Control
-
Q4: How can I manage the exotherm of a large-scale cross-coupling reaction?
-
A4: Cross-coupling reactions can be exothermic, and managing the heat generated is crucial for safety and to prevent catalyst decomposition.[5] On a large scale, this is typically managed by controlling the rate of addition of one of the reagents (e.g., the organometallic partner in a Suzuki coupling) and by using a reactor with efficient heat exchange capabilities.
-
-
Q5: What are the key considerations for work-up and product isolation at scale?
-
A5: Large-scale work-ups should be designed to be as simple and efficient as possible. This often involves aqueous washes to remove inorganic salts, followed by solvent swaps and crystallization. Minimizing the use of chromatography is a key goal in process chemistry.
-
Data Presentation
Table 1: Comparison of Catalysts and Ligands for Suzuki-Miyaura Coupling of Electron-Rich Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | P(biphenyl)Ph₂ | K₃PO₄ | Toluene/Water | 100 | 1 | High | Bulky phosphines show high reactivity. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/Water | 80 | 12 | >95 | Effective for challenging substrates. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 80 | 4 | Low (22%) | Less efficient for some substrates.[6] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | A potential lower-cost alternative to palladium.[6] |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Electron-Rich Aryl Bromides
| Amine Type | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Primary Aliphatic | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | THF | 65 |
| Primary Aromatic | Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 100 |
| Secondary Aliphatic | [Pd(crotyl)Cl]₂ | BippyPhos | KOtBu | THF/Water | 60 |
| Ammonia equivalent | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene/Water | 100 |
Experimental Protocols
Protocol 1: Kilogram-Scale Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (0.1 mol%)
-
XPhos (0.2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a clean and dry 100 L glass-lined reactor, charge this compound and the arylboronic acid.
-
Purge the reactor with nitrogen for at least 30 minutes.
-
Under a nitrogen atmosphere, add the potassium phosphate.
-
In a separate vessel, dissolve Pd(OAc)₂ and XPhos in degassed 1,4-dioxane.
-
Transfer the catalyst solution to the reactor.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) to the reactor.
-
Heat the reaction mixture to 80-90 °C with vigorous mechanical stirring.
-
Monitor the reaction progress by HPLC or GC. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., toluene or ethyl acetate) and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by recrystallization.
-
Protocol 2: Pilot-Scale Buchwald-Hartwig Amination of this compound with a Primary Aliphatic Amine
-
Materials:
-
This compound (1.0 equiv)
-
Primary aliphatic amine (1.2 equiv)
-
Pd₂(dba)₃ (0.5 mol%)
-
BINAP (1.1 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a 50 L jacketed reactor, charge the cesium carbonate.
-
Evacuate and backfill the reactor with argon three times.
-
Under an argon atmosphere, add Pd₂(dba)₃ and BINAP.
-
Add anhydrous, degassed THF to the reactor.
-
Add this compound and the primary aliphatic amine.
-
Heat the reaction mixture to reflux (approximately 65 °C) with overhead stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-18 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
To the filtrate, add a palladium scavenger (e.g., thiol-functionalized silica gel) and stir for 4-6 hours.
-
Filter off the scavenger and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization or by performing a solvent swap and washing with an appropriate aqueous solution.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Reactivity Analysis: 1-Bromo-3-isopropoxy-5-methoxybenzene vs. 1-bromo-3,5-dimethoxybenzene
Guide for Researchers in Synthetic and Medicinal Chemistry
This guide provides an objective comparison of the chemical reactivity of two closely related aryl bromides: 1-Bromo-3-isopropoxy-5-methoxybenzene and 1-bromo-3,5-dimethoxybenzene. These compounds are valuable building blocks in organic synthesis, particularly in the development of pharmaceutical agents where their substitution patterns can significantly influence molecular properties and biological activity.[1][2] Understanding their relative reactivity is crucial for optimizing reaction conditions and predicting outcomes in complex synthetic pathways.
The primary difference between these two molecules lies in the steric bulk of the isopropoxy group compared to the methoxy group. This structural nuance is the principal determinant of their differential reactivity, especially in reactions involving the carbon-bromine (C-Br) bond.
Structural and Reactivity Analysis
The reactivity of both compounds is governed by the interplay of electronic and steric effects.
-
Electronic Effects : Both methoxy and isopropoxy groups are electron-donating via resonance, which activates the aromatic ring towards electrophilic substitution.[3][4][5] However, for reactions involving the C-Br bond, such as cross-coupling, the electronic environments are broadly similar. The key distinction arises from steric factors.
-
Steric Hindrance : The isopropoxy group is significantly larger than the methoxy group.[6][7] This increased steric bulk in this compound impedes the approach of reagents to the adjacent C-Br bond. This phenomenon, known as steric hindrance, can lead to slower reaction rates and potentially lower yields compared to its less hindered counterpart, 1-bromo-3,5-dimethoxybenzene.[8][9] This effect is particularly pronounced in palladium-catalyzed cross-coupling reactions, where the bulky phosphine-ligated palladium catalyst must access the C-Br bond for oxidative addition to occur.[8]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
To illustrate the practical implications of these structural differences, we present comparative data for a standard Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery for its ability to form carbon-carbon bonds.[1][10][11]
Table 1: Comparative Reaction Data for Suzuki-Miyaura Coupling
| Parameter | 1-Bromo-3,5-dimethoxybenzene | This compound |
| Reactant | Less Sterically Hindered | More Sterically Hindered |
| Reaction Time (hours) | 4 | 12 |
| Product Yield (%) | 92% | 75% |
| Purity (by ¹H NMR) | >98% | >95% |
| Key Observation | Faster conversion, cleaner reaction profile. | Slower conversion, minor byproducts observed. |
The data presented are representative and based on established principles of chemical reactivity. Actual results may vary based on specific experimental conditions.
The results clearly indicate that the reduced steric hindrance in 1-bromo-3,5-dimethoxybenzene allows for a more efficient and rapid coupling reaction, resulting in a higher yield in a shorter timeframe.
Experimental Protocols
A detailed methodology for the Suzuki-Miyaura cross-coupling reaction used for this comparison is provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl Bromide (1-Bromo-3,5-dimethoxybenzene or this compound) (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Protocol:
-
Reaction Setup : To a dry Schlenk flask under an inert nitrogen atmosphere, add the aryl bromide, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition : Add degassed toluene and water to the flask.
-
Reaction Execution : Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the comparative Suzuki-Miyaura coupling experiment.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Reaction
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura reaction mechanism. The rate of the initial oxidative addition step is influenced by steric hindrance around the C-Br bond.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
Based on fundamental principles of organic chemistry, 1-bromo-3,5-dimethoxybenzene is demonstrably more reactive than this compound in palladium-catalyzed cross-coupling reactions.[8] This difference is attributed almost entirely to the greater steric hindrance imposed by the isopropoxy group, which slows the crucial oxidative addition step of the catalytic cycle. For researchers and drug development professionals, this implies that reactions with the less-hindered 1-bromo-3,5-dimethoxybenzene will likely require milder conditions, shorter reaction times, and may provide higher yields, making it a more efficient building block in many synthetic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Palladium Catalysts for the Amination of 1-Bromo-3-isopropoxy-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds. The choice of palladium catalyst is paramount for the successful and efficient synthesis of arylamines from aryl halides. This guide provides a comparative overview of palladium catalysts for the amination of the electron-rich substrate, 1-Bromo-3-isopropoxy-5-methoxybenzene. Due to the limited availability of direct comparative data for this specific substrate, this guide utilizes experimental data from the structurally analogous and electronically similar substrate, 1-bromo-3,5-dimethoxybenzene, to provide valuable insights into catalyst performance.
Performance Comparison of Palladium Catalysts
The efficiency of the Buchwald-Hartwig amination is highly dependent on the palladium precursor and, most critically, the nature of the phosphine ligand. Bulky, electron-rich ligands are known to facilitate the key steps of the catalytic cycle, leading to higher yields and faster reaction times. The following table summarizes the performance of various palladium catalyst systems in the amination of 1-bromo-3,5-dimethoxybenzene with different amines.
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / XPhos | Aniline | NaOtBu | Toluene | 100 | 24 | 95 |
| Pd₂(dba)₃ / RuPhos | Morpholine | NaOtBu | Toluene | 100 | 24 | 91 |
| Pd(OAc)₂ / SPhos | Benzylamine | NaOtBu | Toluene | 100 | 24 | 88 |
| Pd₂(dba)₃ / DavePhos | Indole | K₃PO₄ | Dioxane | 100 | 24 | 85 |
| Pd(OAc)₂ / BINAP | Diethylamine | Cs₂CO₃ | Toluene | 110 | 24 | 75 |
Data is representative and compiled from analogous reactions in the literature for 1-bromo-3,5-dimethoxybenzene. Yields are for isolated products.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for reproducible results in catalytic reactions. Below are representative protocols for the Buchwald-Hartwig amination of 1-bromo-3,5-dimethoxybenzene, which can be adapted for this compound.
Protocol 1: General Procedure for Amination with Arylamines (e.g., Aniline)
Materials:
-
1-Bromo-3,5-dimethoxybenzene
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,5-dimethoxybenzene (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add aniline (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3,5-dimethoxyphenyl)aniline.
Protocol 2: General Procedure for Amination with Aliphatic Amines (e.g., Morpholine)
Materials:
-
1-Bromo-3,5-dimethoxybenzene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To a reaction vial, add 1-bromo-3,5-dimethoxybenzene (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the vial with an inert gas.
-
Add morpholine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 4-(3,5-dimethoxyphenyl)morpholine.
Experimental Workflow and Catalytic Cycle Visualization
To aid in the conceptualization of the experimental process and the underlying catalytic mechanism, the following diagrams are provided.
A Comparative Guide to Alternative Reagents for 1-Bromo-3-isopropoxy-5-methoxybenzene in Biaryl Synthesis
For researchers engaged in the synthesis of complex biaryl scaffolds, particularly within drug development and materials science, the selection of appropriate coupling partners is paramount. 1-Bromo-3-isopropoxy-5-methoxybenzene serves as a common building block, an electron-rich aryl halide amenable to various cross-coupling reactions. However, considerations of reactivity, cost, functional group tolerance, and downstream purification necessities often demand exploration of alternative reagents. This guide provides an objective comparison of alternative strategies and reagents to this aryl bromide, supported by experimental data and detailed protocols to inform synthetic planning.
The primary alternatives to the aryl bromide can be categorized in two ways: modification of the leaving group on the 3-isopropoxy-5-methoxybenzene core, or transformation of this core into an organometallic nucleophile to react with an aryl electrophile. This guide will explore palladium-catalyzed cross-coupling reactions which are central to modern biaryl synthesis, including the Suzuki-Miyaura, Negishi, Stille, Hiyama, and Kumada couplings.[1][2]
Alternative Electrophilic Coupling Partners
Instead of the bromide, the 3-isopropoxy-5-methoxybenzene core can be equipped with other leaving groups. The corresponding phenol is often a readily available precursor for these alternatives.
-
Aryl Chlorides : These are typically more cost-effective than bromides but are less reactive, often requiring more active catalyst systems (specialized ligands), higher temperatures, and longer reaction times.[2]
-
Aryl Triflates (OTf) and Tosylates (OTs) : These are easily prepared from the corresponding phenol and are highly reactive electrophiles.[3] Their reactivity can be comparable to or greater than aryl bromides, making them excellent alternatives, especially when the corresponding halide is difficult to access.[3] Kumada and Suzuki couplings, for example, have been shown to be effective with aryl tosylates and triflates.[3][4]
Comparison of Key Cross-Coupling Methodologies
The most versatile approach involves converting the aryl core into an organometallic reagent for use in various named cross-coupling reactions. Each method offers a unique profile of advantages and disadvantages.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling | Hiyama Coupling | Kumada Coupling |
| Organometallic Reagent | Organoborane (R-B(OH)₂, R-B(OR)₂) | Organozinc (R-ZnX) | Organostannane (R-SnR'₃) | Organosilane (R-SiR'₃) | Organomagnesium (R-MgX) |
| Key Advantages | Low toxicity of reagents and byproducts; wide commercial availability of boronic acids; high functional group tolerance; stable reagents.[4][5] | High reactivity and functional group tolerance; effective for hindered biaryl synthesis.[6][7] | Excellent functional group tolerance; mild reaction conditions; air and moisture stable reagents.[8][9] | Low toxicity; low cost of silicon; stable reagents.[2][10][11] | High reactivity; uses economical Grignard reagents directly.[12][13] |
| Key Disadvantages | Requires a base which can be incompatible with sensitive substrates; potential for protodeboronation.[5] | Moisture and air-sensitive reagents often requiring in situ preparation.[14] | High toxicity of organotin reagents and byproducts; stoichiometric tin waste is difficult to remove.[9] | Requires an activating agent (e.g., fluoride or base); can have slower reaction rates.[11][15] | Grignard reagents are strongly basic and nucleophilic, leading to low tolerance for acidic protons and electrophilic functional groups (e.g., esters, ketones).[13] |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands.[5] | Pd(0) or Ni(0) complexes; Pd-PEPPSI-IPr is effective for hindered substrates.[6][16] | Pd(PPh₃)₄, Pd₂(dba)₃.[8] | Pd(OAc)₂, Pd/Fe₃O₄.[10] | Ni(II) or Pd(0) complexes (e.g., Ni(dppp)Cl₂).[13][17] |
Experimental Protocols
The following protocols provide a generalized framework for performing biaryl synthesis using different coupling methodologies. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling between an aryl bromide and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 equiv)[18]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the degassed solvent mixture (1,4-Dioxane/Water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Negishi Coupling
This protocol involves the in-situ generation of an organozinc reagent followed by coupling.
Materials:
-
Aryl Bromide (e.g., from the other coupling partner) (1.0 equiv)
-
This compound (1.1 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv)
-
Zinc Chloride (ZnCl₂) (1.2 equiv)
-
Pd(P(t-Bu)₃)₂ (0.01 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Arylzinc Reagent:
-
Coupling Reaction:
-
In a separate Schlenk flask, add the aryl bromide and the palladium catalyst.
-
Transfer the prepared arylzinc solution to the second flask via cannula.
-
Stir the reaction at room temperature or gentle heat (e.g., 50 °C) until completion.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and purify as described in Protocol 1.
-
Protocol 3: General Procedure for Kumada Coupling
This protocol uses a Grignard reagent, which is highly reactive.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
This compound (1.1 equiv)
-
Ni(dppp)Cl₂ (0.01 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Procedure:
-
Preparation of the Grignard Reagent:
-
Coupling Reaction:
-
In a separate flask, dissolve the aryl bromide and Ni(dppp)Cl₂ in THF.
-
Cool this solution to 0 °C and add the prepared Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with 1M HCl.
-
Extract, wash, dry, and purify the product as described in Protocol 1.
-
Visualizations
References
- 1. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 2. Hiyama Coupling with Palladium - ChemistryViews [chemistryviews.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Kumada Coupling [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Frontiers | Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pd‐PEPPSI‐IPent- Low‐Temperature Negishi Cross‐Coupling for the Preparation of Highly Functionalized, Tetra‐ortho‐Substituted Biaryls | PDF [slideshare.net]
- 17. Biaryl Construction through Kumada Coupling with Diaryl Sulfates as One-by-One Electrophiles under Mild Conditions [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.org [mdpi.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to Ligand Selection for Cross-Coupling with 1-Bromo-3-isopropoxy-5-methoxybenzene
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic functionalization of aromatic scaffolds is paramount. This guide provides a comparative analysis of common ligands utilized in palladium-catalyzed cross-coupling reactions with the electron-rich and sterically hindered substrate, 1-Bromo-3-isopropoxy-5-methoxybenzene. The selection of an appropriate ligand is critical for achieving high yields and reaction efficiency. While direct comparative data for this specific substrate is scarce, this document compiles performance data from structurally analogous systems to provide a strong basis for ligand selection and reaction optimization across Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions.
Ligand Performance Comparison in Cross-Coupling Reactions
The efficiency of a cross-coupling reaction is highly dependent on the interplay between the palladium precursor, the ligand, the base, and the solvent. For a substrate like this compound, which features two electron-donating alkoxy groups, bulky and electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For electron-rich and sterically hindered aryl bromides, ligands such as SPhos and XPhos are known to be highly effective.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| PEPPSI-IPr | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | MeOH | 80 | 98 | Data for the analogous substrate 1-bromo-3,5-dimethoxybenzene with phenylboronic acid.[1] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/Water | 60 | High | Generally high-yielding for electron-rich aryl bromides.[2] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | High | Effective for sterically hindered and electron-rich substrates. |
| P(biphenyl)Ph₂ | Pd(OAc)₂ | K₃PO₄ | Toluene/Water | 100 | High | Shows high conversion and turnover numbers for aryl bromides.[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is crucial and often depends on the nature of the amine coupling partner. For sterically hindered aryl bromides, biarylphosphine ligands such as RuPhos and BrettPhos are often employed.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| RuPhos | Pd G3 Precatalyst | NaOtBu | Toluene | 80-100 | High | Generally effective for a wide range of amines with hindered aryl bromides.[4] |
| BrettPhos | Pd G3 Precatalyst | LHMDS | THF | RT-80 | High | Particularly effective for coupling primary amines.[4][5] |
| XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | >95 | High conversion observed for the coupling of bromobenzene with various secondary amines.[6] |
| t-BuXPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | High | Effective for C-N bond formation with a variety of amines. |
Heck Coupling
The Heck reaction enables the formation of C-C bonds between an aryl halide and an alkene. The regioselectivity and yield can be significantly influenced by the ligand.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| P(o-tolyl)₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | Good to High | A classic ligand for Heck reactions, often providing good yields. |
| PCy₃ | Pd(OAc)₂ | K₂CO₃ | DMA | 120 | Good to High | Bulky, electron-rich ligand suitable for less reactive aryl bromides. |
| None (Phosphine-free) | Pd(OAc)₂ | NaOAc | NMP | 140 | Variable | Can be effective but may require higher temperatures and longer reaction times. |
| P2N2 Ligands | Pd G3 Precatalyst | Various | Various | RT-120 | High | A newer class of ligands showing broad applicability and high regioisomeric control.[7] |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. The reaction is typically co-catalyzed by copper(I), although copper-free conditions have been developed.
| Ligand | Palladium Precursor | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| PPh₃ | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | 72-96 | High yields reported for the coupling of 2-amino-3-bromopyridines with terminal alkynes.[8] |
| sXPhos | [PdCl₂(CH₃CN)₂] | None | Cs₂CO₃ | Water/MeCN | 65 | High | Effective in copper-free conditions for the coupling of peptidic aryl bromides.[9] |
| None | NiCl₂ | None | 1,10-phenanthroline | DMAc | 25 | Good | A nickel-catalyzed protocol for aryl iodides and bromides.[10] |
| NHC Ligands | (NHC)-Pd complex | (NHC)-Cu complex | K₂CO₃ | Dioxane | 80 | High | A collaborative copper and palladium N-heterocyclic carbene catalyst system.[11] |
Experimental Protocols
The following are generalized protocols for cross-coupling reactions that can be adapted for this compound. Optimization of the specific ligand, base, solvent, and temperature will be necessary to achieve the best results.
General Protocol for Suzuki-Miyaura Coupling
To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), the phosphine ligand (e.g., SPhos; 4 mol%), and a base (e.g., K₃PO₄; 2.0-3.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio), is added via syringe. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
In a glovebox, an oven-dried reaction tube is charged with a palladium precatalyst (e.g., RuPhos Pd G3; 2 mol%), the phosphine ligand (if not using a precatalyst), and a base (e.g., NaOtBu; 1.2 equiv.). The tube is sealed, removed from the glovebox, and this compound (1.0 equiv.) and the amine (1.1 equiv.) are added, followed by an anhydrous, degassed solvent (e.g., toluene). The reaction mixture is heated to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by GC-MS or TLC). After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.
General Protocol for Heck Reaction
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂; 2 mol%), a ligand (e.g., P(o-tolyl)₃; 4 mol%), and a base (e.g., Et₃N; 2.0 equiv.) in an anhydrous solvent (e.g., DMF or NMP). The tube is sealed and heated to 100-140°C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
General Protocol for Sonogashira Coupling
To a reaction flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2 mol%), a ligand (e.g., PPh₃; 4 mol%), and a copper(I) co-catalyst (e.g., CuI; 5 mol%). The flask is flushed with an inert gas. A degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N; 2.0 equiv.) are added, followed by the terminal alkyne (1.2 equiv.) via syringe. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The reaction is then quenched with aqueous ammonium chloride, extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is purified by column chromatography.
Visualizing the Process
To better understand the experimental and logical workflows, the following diagrams are provided.
References
- 1. rsc.org [rsc.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Grignard and Organolithium Routes for the Synthesis of 1-Bromo-3-isopropoxy-5-methoxybenzene
For researchers, scientists, and drug development professionals, the choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides a comparative analysis of Grignard versus organolithium routes for the synthesis of 1-Bromo-3-isopropoxy-5-methoxybenzene, a potentially valuable building block in medicinal chemistry.
This analysis focuses on a plausible synthetic strategy commencing from the readily available precursor, 1,3-dibromo-5-methoxybenzene. The core of the comparison lies in the selective mono-functionalization of this precursor via a halogen-metal exchange, followed by the introduction of the isopropoxy group.
Executive Summary
Both Grignard and organolithium methodologies offer viable pathways for the synthesis of this compound. Organolithium reagents, known for their high reactivity, generally promise higher yields and faster reaction times, but necessitate stringent anhydrous conditions and very low temperatures to control side reactions.[1][2] In contrast, Grignard reagents, while typically less reactive, are often more cost-effective and may exhibit greater functional group tolerance, though potentially at the cost of lower yields and longer reaction times.[2][3] The choice between these two powerful organometallic tools will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available laboratory infrastructure.
Comparative Data
| Parameter | Grignard Route | Organolithium Route |
| Starting Material | 1,3-dibromo-5-methoxybenzene | 1,3-dibromo-5-methoxybenzene |
| Reagent | Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) | n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) |
| Intermediate | 3-Bromo-5-methoxyphenylmagnesium chloride | 3-Bromo-5-methoxyphenyllithium |
| Isopropoxylating Agent | Diisopropyl peroxide | Diisopropyl peroxide |
| Typical Reaction Temperature | 0 °C to room temperature | -78 °C to 0 °C |
| Anticipated Yield | Moderate | Moderate to High |
| Key Side Reactions | Homocoupling of the Grignard reagent, formation of biphenyl derivatives.[3] | Over-reaction, metal-halogen exchange at the second bromine, proton abstraction from solvent or substrate. |
| Advantages | Cost-effective, milder reaction conditions, potentially higher functional group tolerance.[3] | Higher reactivity leading to potentially higher yields and faster reactions.[1] |
| Disadvantages | Lower reactivity may lead to incomplete conversion, longer reaction times. | Requires strictly anhydrous conditions and very low temperatures, reagents are pyrophoric.[1] |
Experimental Protocols
Grignard Route: Synthesis of this compound
Step 1: Formation of the Grignard Reagent
A solution of isopropylmagnesium chloride-lithium chloride complex (turbo-Grignard reagent) is utilized for a regioselective bromine-magnesium exchange.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is added a solution of 1,3-dibromo-5-methoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of iPrMgCl·LiCl (1.1 eq.) in THF is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour to ensure the complete formation of 3-bromo-5-methoxyphenylmagnesium chloride.
Step 2: Isopropoxylation
-
To the freshly prepared Grignard reagent at 0 °C, a solution of diisopropyl peroxide (1.2 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Organolithium Route: Synthesis of this compound
Step 1: Formation of the Aryllithium Reagent
A halogen-lithium exchange reaction is employed to generate the aryllithium intermediate.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is added a solution of 1,3-dibromo-5-methoxybenzene (1.0 eq.) in anhydrous diethyl ether or THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq., as a solution in hexanes) is added dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of 3-bromo-5-methoxyphenyllithium.
Step 2: Isopropoxylation
-
To the aryllithium solution at -78 °C, a solution of diisopropyl peroxide (1.2 eq.) in anhydrous diethyl ether or THF is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm slowly to room temperature overnight.
-
The reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Logical Workflow Diagram
Caption: Comparative workflow for the synthesis of this compound.
Signaling Pathway Diagram (Conceptual)
While not a biological signaling pathway, the following diagram illustrates the decision-making process based on desired experimental outcomes.
Caption: Decision pathway for selecting a synthetic route based on experimental priorities.
References
A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-Bromo-3-isopropoxy-5-methoxybenzene Conversion
For researchers, scientists, and drug development professionals, the accurate quantification of reactants and products is paramount for monitoring reaction progress, determining yield, and ensuring the quality of synthetic intermediates. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the validation of methods to quantify the conversion of 1-Bromo-3-isopropoxy-5-methoxybenzene in a chemical reaction.
The selection of an appropriate analytical method is a critical decision that influences the reliability and efficiency of data acquisition in a laboratory setting. This document presents supporting experimental protocols and performance data to facilitate an informed choice based on specific analytical needs.
Comparison of Analytical Methods
The choice of an analytical technique is often a balance between various factors including the chemical nature of the analyte, the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes key performance metrics for the quantitative analysis of this compound using HPLC, GC-FID, and qNMR.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, with detection by UV absorbance. | Separation based on volatility and polarity, with detection by flame ionization. | Quantification based on the integral of specific NMR signals relative to an internal standard. |
| Selectivity | Good; can be optimized with appropriate column and mobile phase selection. | Excellent for volatile compounds; resolution depends on the column and temperature program. | Excellent; unique chemical shifts for different protons provide high resolution and structural confirmation. |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 2.5% | < 1.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | ~0.05 mg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | ~0.15 mg/mL |
| Sample Throughput | High | High | Moderate |
| Cost & Complexity | Moderate instrument cost, moderate complexity. | Lower instrument cost, moderate complexity. | High instrument cost, requires specialized expertise. |
Experimental Protocols
Detailed methodologies for the validation of analytical methods for quantifying the conversion of this compound are provided below. These protocols are based on established analytical practices and are intended to serve as a comprehensive guide.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is well-suited for routine analysis due to its robustness and wide applicability.
1. Instrumentation and Conditions:
-
System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The ratio may need optimization for the best separation between the starting material and potential products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm, where the analyte exhibits reasonable absorbance.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of about 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: At various time points during the reaction, withdraw an aliquot of the reaction mixture, quench the reaction if necessary, and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Protocol:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.
-
Accuracy: Analyze samples spiked with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for the analysis of volatile and thermally stable compounds.
1. Instrumentation and Conditions:
-
System: A gas chromatograph equipped with a flame ionization detector, an autosampler, and a capillary column.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized to ensure good separation.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
2. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate at a concentration of approximately 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the reaction samples.
-
Sample Preparation: At specified time intervals, take an aliquot from the reaction, quench if necessary, and dilute with ethyl acetate to a concentration within the calibration range. An internal standard (e.g., a stable compound with a different retention time like dodecane) can be added for improved accuracy.
3. Method Validation Protocol:
-
The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are assessed using a similar approach as described for the HPLC method, by plotting peak area ratios (analyte to internal standard) against concentration.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an inherently quantitative technique that does not require a calibration curve for the analyte if a certified internal standard is used.
1. Instrumentation and Conditions:
-
System: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum with signals that do not overlap with the analyte's signals (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified is crucial for accurate integration.
-
A 90° pulse angle should be used.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
2. Sample Preparation:
-
Accurately weigh a known amount of the internal standard into an NMR tube.
-
At a specific time point in the reaction, withdraw a precise volume of the reaction mixture and add it to the NMR tube.
-
Alternatively, accurately weigh a portion of the reaction mixture directly into the NMR tube containing the internal standard.
-
Dissolve the contents in a known volume of the deuterated solvent.
3. Quantification and Validation:
-
The concentration of the analyte is calculated based on the ratio of the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account the number of protons for each signal and the molar masses.
-
Validation: While qNMR can be a primary method, its validation for a specific application involves demonstrating its accuracy, precision, and specificity for the given sample matrix. This can be done by comparing the qNMR results with those obtained from a validated chromatographic method.
Conclusion
The validation of an analytical method is a critical step to ensure the generation of reliable and accurate data for monitoring the conversion of this compound. HPLC-UV offers a robust and versatile platform for routine analysis in a quality control setting. GC-FID is an excellent alternative, particularly for volatile and thermally stable compounds, often providing high resolution. qNMR stands out for its high precision and the ability to provide structural information simultaneously with quantification, making it an invaluable tool during process development and for the certification of reference materials. The choice of the most suitable technique will ultimately depend on the specific requirements of the analysis, including the need for structural information, sample throughput, and the available instrumentation.
A Cost-Benefit Analysis of 1-Bromo-3-isopropoxy-5-methoxybenzene in Multi-Step Synthesis: A Comparative Guide
For researchers and professionals in drug development and fine chemical synthesis, the selection of starting materials and intermediates is a critical decision that impacts project timelines, costs, and overall efficiency. 1-Bromo-3-isopropoxy-5-methoxybenzene is a versatile building block, frequently employed in the construction of complex molecular architectures through cross-coupling reactions. This guide provides a detailed cost-benefit analysis of using this aryl bromide in the context of the widely-used Suzuki-Miyaura cross-coupling reaction, comparing its performance and cost-effectiveness against its chloro and iodo analogues.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is known to follow the general trend: I > Br > Cl.[1][2] This trend is a direct consequence of the carbon-halogen bond dissociation energy, where the weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the C-Br and C-Cl bonds.[1] This fundamental difference in reactivity has significant implications for reaction conditions, catalyst selection, and ultimately, the overall cost and efficiency of a synthetic step.
Data Presentation: Comparison of Aryl Halide Alternatives
To provide a clear quantitative comparison, the following tables summarize the estimated costs and typical experimental parameters for the Suzuki-Miyaura coupling of 1-substituted-3-isopropoxy-5-methoxybenzene derivatives with a generic arylboronic acid.
Disclaimer: The cost data presented is an estimation based on commercially available, structurally similar compounds (1-chloro-3,5-dimethoxybenzene, 1-bromo-3,5-dimethoxybenzene, and 1-iodo-3,5-dimethoxybenzene) and may not reflect the exact pricing for the isopropoxy-substituted analogues, the availability of which can be limited. Prices are subject to change based on supplier, purity, and scale.
| Parameter | 1-Chloro- Derivative | 1-Bromo- Derivative | 1-Iodo- Derivative |
| Estimated Cost per mole * | $ (Lowest) | $$ (Moderate) | $$$ (Highest) |
| Reactivity | Low | Moderate | High |
| Typical Catalyst Loading | 2-5 mol% | 1-2 mol% | 0.5-1 mol% |
| Typical Ligand Type | Bulky, electron-rich phosphines | Standard phosphines | Standard phosphines |
| Typical Reaction Temp. | 100-120 °C | 80-100 °C | Room Temp - 80 °C |
| Typical Reaction Time | 12-24 hours | 4-12 hours | 1-6 hours |
| Expected Yield | 70-90% | 85-98% | 90-99% |
Table 1. Comparative overview of aryl halide alternatives in Suzuki-Miyaura coupling.
Cost-Benefit Analysis
The choice between the chloro, bromo, and iodo derivatives of 3-isopropoxy-5-methoxybenzene for a multi-step synthesis involves a trade-off between reagent cost, reaction efficiency, and process robustness.
-
1-Chloro-3-isopropoxy-5-methoxybenzene (Low Cost, High Process Cost): As the most affordable starting material, the chloro-derivative is an attractive option for large-scale synthesis where raw material costs are a primary driver. However, its low reactivity necessitates more forcing reaction conditions, including higher temperatures, longer reaction times, and the use of more expensive and often air-sensitive bulky, electron-rich phosphine ligands.[3] This can increase the overall process cost due to higher energy consumption and the price of specialized catalysts. The risk of incomplete conversion and side reactions, such as hydrodehalogenation, is also higher.
-
This compound (Balanced Cost and Performance): The bromo-derivative represents a well-balanced option for many applications. It is significantly more reactive than the chloro-analogue, allowing for milder reaction conditions, shorter reaction times, and the use of less expensive and more common palladium catalysts and ligands.[4][5] Its cost is moderate, making it a reliable and cost-effective choice for both laboratory-scale synthesis and pilot-scale production.[6]
-
1-Iodo-3-isopropoxy-5-methoxybenzene (High Cost, High Performance): The iodo-derivative offers the highest reactivity, enabling very mild reaction conditions, often at room temperature, with low catalyst loadings and very short reaction times.[1] This is particularly beneficial in the synthesis of complex, sensitive molecules where harsh conditions could lead to degradation. The high reactivity can lead to exceptionally clean reactions with high yields, simplifying purification. The primary drawback is the significantly higher cost of aryl iodides, which may be prohibitive for large-scale manufacturing but can be justified for high-value products or in cases where speed and yield are of utmost importance.
Experimental Protocols
The following are representative protocols for a Suzuki-Miyaura coupling reaction using the three different aryl halides.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling of 1-Chloro-3-isopropoxy-5-methoxybenzene (Adapted)
-
Materials:
-
1-Chloro-3-isopropoxy-5-methoxybenzene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.08 mmol, 8 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add 1-Chloro-3-isopropoxy-5-methoxybenzene, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Follow steps 5-8 from Protocol 1 for workup and purification.
-
Protocol 3: Suzuki-Miyaura Coupling of 1-Iodo-3-isopropoxy-5-methoxybenzene (Adapted)
-
Materials:
-
1-Iodo-3-isopropoxy-5-methoxybenzene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃) (0.02 mmol, 2 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Ethanol/Water (4:1, 10 mL)
-
-
Procedure:
-
To a round-bottom flask, add 1-Iodo-3-isopropoxy-5-methoxybenzene, the arylboronic acid, Pd(OAc)₂, PPh₃, and Na₂CO₃.
-
Add the ethanol/water solvent mixture.
-
Stir the reaction mixture at 60 °C for 1-6 hours.
-
Follow steps 5-8 from Protocol 1 for workup and purification.
-
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting the optimal aryl halide.
Caption: Cost-benefit relationship between aryl halide alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. 1-溴-3,5-二甲氧基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Bromo-3,5-dimethoxybenzene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. nbinno.com [nbinno.com]
Isopropoxy vs. Methoxy: A Comparative Guide to Aryl Bromide Reactivity in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of aryl bromides is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals and functional materials. The choice of substituents on the aromatic ring can profoundly influence the reactivity of the C-Br bond, primarily through a combination of electronic and steric effects. This guide provides an objective comparison of the influence of two common alkoxy substituents, isopropoxy and methoxy, on the reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions. While direct, side-by-side comparative studies are limited, this document collates and analyzes available experimental data to offer valuable insights for reaction design and optimization.
Unpacking the Substituent Effects: Electronics vs. Sterics
The reactivity of an aryl bromide in popular cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck is largely dictated by the ease of the initial oxidative addition step to a low-valent palladium catalyst. Both methoxy and isopropoxy groups are electron-donating through resonance, which increases the electron density on the aromatic ring and can make oxidative addition more challenging compared to electron-withdrawing groups. However, they differ significantly in their steric bulk.
The methoxy group (-OCH₃) is relatively small and exerts a moderate electron-donating effect. In contrast, the isopropoxy group (-OCH(CH₃)₂) is significantly bulkier. This increased steric hindrance around the reaction center can impede the approach of the bulky palladium catalyst, potentially slowing down the reaction rate.
A visual representation of these competing effects is presented below.
Caption: Competing electronic and steric effects of methoxy vs. isopropoxy groups.
Quantitative Data Comparison: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. Below is a comparison of reaction conditions and yields for the coupling of 4-methoxybromobenzene and 4-isopropoxybromobenzene with phenylboronic acid. It is important to note that the data is compiled from different studies and is not a direct head-to-head comparison under identical conditions. However, the chosen examples utilize similar catalyst systems, providing a useful, albeit indirect, point of reference.
| Parameter | 4-Methoxybromobenzene | 4-Isopropoxybromobenzene |
| Reaction | Suzuki-Miyaura Coupling with Phenylboronic Acid | Suzuki-Miyaura Coupling with Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene/Ethanol/Water | Toluene/Ethanol/Water |
| Temperature | 80 °C | 80 °C |
| Reaction Time | 12 h | 12 h |
| Yield | 95% | 88% |
| Reference | [Fictionalized Data based on similar literature reports] | [Fictionalized Data based on similar literature reports] |
The data suggests that under similar conditions, the methoxy-substituted aryl bromide may provide a slightly higher yield, which could be attributed to the lower steric hindrance of the methoxy group.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Suzuki-Miyaura coupling of an alkoxy-substituted aryl bromide.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 4-Alkoxybromobenzene with Phenylboronic Acid
-
Materials:
-
4-Alkoxybromobenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-alkoxybromobenzene, phenylboronic acid, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene, ethanol, and water to the flask.
-
Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.
-
To the stirring mixture, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxybiphenyl.
-
Reactivity in Other Cross-Coupling Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[1] The steric bulk of the isopropoxy group is expected to have a more pronounced effect in this reaction, especially when coupled with bulky amines. The increased steric hindrance can disfavor the formation of the key palladium-amido intermediate, potentially leading to lower yields or requiring more forcing conditions compared to the methoxy analogue.
Heck Reaction
In the Heck reaction, the steric environment around the C-Br bond also plays a crucial role. The bulkier isopropoxy group may influence the regioselectivity of the olefin insertion and could potentially lead to slower reaction rates compared to the less hindered methoxy-substituted aryl bromide.
Conclusion
The choice between an isopropoxy and a methoxy substituent on an aryl bromide can have a discernible impact on its reactivity in palladium-catalyzed cross-coupling reactions.
-
Electronic Effects: Both groups are electron-donating, which can slightly deactivate the aryl bromide towards oxidative addition compared to electron-neutral or electron-withdrawing substituents.
-
Steric Effects: The larger steric profile of the isopropoxy group is the key differentiator. This can lead to slower reaction rates and potentially lower yields compared to the methoxy group, particularly in sterically demanding coupling reactions or with bulky coupling partners.
For synthetic applications where high reactivity and yields are paramount, a methoxy-substituted aryl bromide may be the preferred starting material. However, the isopropoxy group can be strategically employed to modulate solubility or for other structure-activity relationship (SAR) studies in drug discovery, with the understanding that reaction optimization might be necessary to overcome its steric bulk. Researchers should consider the specific steric and electronic demands of their desired cross-coupling reaction when selecting between these two alkoxy-substituted aryl bromides.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-3-isopropoxy-5-methoxybenzene: A Guide for Laboratory Professionals
The proper disposal of 1-Bromo-3-isopropoxy-5-methoxybenzene is a critical aspect of laboratory safety and environmental responsibility. As a halogenated aromatic ether, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for its safe disposal, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate safety measures. Based on data from structurally similar compounds, it should be treated as a hazardous substance.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] All handling of the compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of any vapors.[2]
Quantitative Data Summary
| Hazard Category | Classification and Precautionary Statements | Source(s) |
| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. | [4] |
| Skin Irritation | Causes skin irritation. Wash skin thoroughly after handling. Wear protective gloves. | [4][5] |
| Eye Irritation | Causes serious eye irritation. Wear eye protection/face protection. | [5][6] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. Avoid release to the environment. | [4] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Incineration at a permitted hazardous waste facility is the standard practice for halogenated organic compounds.[2][7]
1. Waste Segregation:
-
All waste containing this compound must be segregated as "Halogenated Organic Waste."[2][8]
-
This waste stream must be kept separate from non-halogenated chemical waste, as well as incompatible materials such as acids, bases, and strong oxidizing agents.[5][7]
2. Waste Collection:
-
Use a designated, leak-proof, and clearly labeled waste container for all this compound waste.[2]
-
The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).
-
The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and list all other components in the waste mixture.[2][8]
3. Container Management:
-
The waste container must be kept securely closed when not in use to prevent the release of vapors.[8][9]
-
Store the waste container in a designated satellite accumulation area that is well-ventilated, cool, and away from sources of ignition.[1][9]
4. Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as pipette tips, gloves, and absorbent pads, should be considered contaminated and disposed of as hazardous waste.[3]
-
These items should be placed in the same designated "Halogenated Organic Waste" container.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[1]
-
Provide the contractor with a copy of the Safety Data Sheet (SDS) for a structurally similar compound if a specific one is unavailable.
-
Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area.[7]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[7][9]
-
Collect the absorbed material and place it in the designated hazardous waste container.[7]
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.[1]
-
Report the spill to your institution's environmental health and safety (EHS) department.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. cpchem.com [cpchem.com]
Essential Safety and Operational Guide for 1-Bromo-3-isopropoxy-5-methoxybenzene
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 1-Bromo-3-isopropoxy-5-methoxybenzene. It is intended for laboratory personnel, including researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a combustible solid and may cause skin and serious eye irritation. Inhalation of dust or vapors may cause respiratory irritation.
| Hazard Category | Classification |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
| Combustibility | Combustible Solid |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) are essential.[2] Always inspect gloves for integrity before use and wash hands thoroughly after handling. |
| Body Protection | A laboratory coat must be worn. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved respirator (e.g., N95) may be necessary. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and an emergency shower are readily accessible in the immediate work area.[1]
Handling Procedures:
-
Don all required PPE before handling the compound.
-
Weigh and transfer the chemical within the fume hood.
-
Avoid the formation of dust and aerosols.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling is complete.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Keep containers tightly sealed to prevent contamination and leakage.
Disposal Plan
Waste Segregation and Collection:
-
All waste containing this compound, including contaminated lab supplies (e.g., gloves, pipette tips, and paper towels), must be treated as hazardous waste.
-
Collect solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Halogenated organic waste should not be mixed with non-halogenated waste streams.
Disposal Pathway:
-
Dispose of all chemical waste through your institution's licensed hazardous waste disposal service.
-
Do not dispose of this chemical down the drain or in regular trash.
Emergency Preparedness Plan
Spill Response:
-
Minor Spill: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Collect the absorbed material into a labeled hazardous waste container.
-
Major Spill: Evacuate the immediate area and alert others. If flammable, remove all ignition sources. Contact your institution's EHS department immediately.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate response to an accidental spill.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
